4-Bromo-2,6-diiodophenol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2,6-diiodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrI2O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMOQCYPCSHKFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)O)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrI2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437787 | |
| Record name | 4-BROMO-2,6-DIIODOPHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15459-51-5 | |
| Record name | 4-BROMO-2,6-DIIODOPHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-2,6-diiodophenol
CAS Number: 207115-22-8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-2,6-diiodophenol, a polyhalogenated phenol of significant interest in synthetic chemistry and potential applications in drug discovery and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide combines confirmed chemical identifiers with predicted physicochemical properties and a plausible synthetic pathway based on established methodologies for related halogenated phenols.
Core Chemical and Physical Data
Quantitative data for this compound is scarce in publicly available literature. The following table summarizes its fundamental chemical properties and includes predicted values where experimental data is unavailable.
| Property | Value | Source/Method |
| Molecular Formula | C₆H₃BrI₂O | PubChem[1] |
| Molecular Weight | 424.80 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 207115-22-8 | PubChem[1] |
| Appearance | Predicted: Off-white to light brown solid | Inferred from similar compounds |
| Melting Point | No experimental data available. | - |
| Boiling Point | No experimental data available. | - |
| Solubility | Predicted: Soluble in polar organic solvents (e.g., ethanol, DMSO, acetone); limited solubility in water. | Inferred from 4-bromophenol and other polyhalogenated phenols.[2] |
| pKa | No experimental data available. | - |
Proposed Synthesis
A plausible and efficient synthetic route to this compound involves the electrophilic di-iodination of 4-bromophenol. The hydroxyl group of the phenol is a strong activating group, directing incoming electrophiles to the ortho and para positions. With the para position occupied by a bromine atom, iodination is expected to occur at the two ortho positions (C2 and C6).
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the iodination of phenols using N-iodosuccinimide (NIS) as the iodinating agent.[3]
Materials:
-
4-Bromophenol
-
N-Iodosuccinimide (NIS) (2.2 equivalents)
-
Anhydrous acetonitrile (or other suitable polar aprotic solvent)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
10% Sodium thiosulfate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-bromophenol (1 equivalent) in anhydrous acetonitrile under an inert atmosphere (e.g., nitrogen or argon).
-
While stirring at room temperature, add N-iodosuccinimide (2.2 equivalents) portion-wise to the solution. The reaction may be mildly exothermic.
-
Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by adding 1 M hydrochloric acid.
-
Extract the product with ethyl acetate (three times the volume of acetonitrile).
-
Combine the organic layers and wash with 10% sodium thiosulfate solution to remove any unreacted iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Caption: Proposed synthetic workflow for this compound.
Reactivity and Potential Applications
The chemical reactivity of this compound is dictated by the interplay of the electron-donating hydroxyl group and the electron-withdrawing halogen substituents. The presence of three different halogens at specific positions on the phenol ring offers unique opportunities for selective functionalization.
-
Electrophilic Aromatic Substitution: The hydroxyl group strongly activates the aromatic ring, although the presence of three bulky halogen atoms may sterically hinder further substitution.
-
Cross-Coupling Reactions: The iodine and bromine atoms provide reactive handles for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). The differential reactivity of the C-I and C-Br bonds could allow for sequential and site-selective modifications.
This versatile reactivity makes this compound a valuable building block for the synthesis of complex molecules with potential applications in:
-
Pharmaceuticals: Polyhalogenated aromatic compounds are common motifs in many drug molecules. The bromine and iodine atoms can participate in halogen bonding, a significant interaction in drug-receptor binding. This compound could serve as a key intermediate in the synthesis of novel therapeutic agents.[4]
-
Agrochemicals: Halogenated phenols are precursors to a variety of pesticides and herbicides.
-
Materials Science: The ability to undergo regioselective functionalization makes this compound a candidate for the synthesis of specialty polymers, liquid crystals, and organic electronic materials.[5]
Biological Activity
There is no direct experimental data on the biological activity or toxicological profile of this compound in the public domain. However, the broader class of polyhalogenated phenols is known to exhibit a range of biological effects. Many halogenated phenols are known to be toxic, and their impact on biological systems often correlates with the nature and position of the halogen substituents.[6][7] It is reasonable to predict that this compound may possess some form of biological activity, such as antimicrobial or cytotoxic effects, which are observed in other halogenated phenols.[8] However, this remains to be experimentally verified.
Signaling Pathways:
There is currently no information available in the scientific literature regarding any signaling pathways modulated by this compound. Research in this area would be necessary to elucidate its mechanism of action if any biological activity is discovered.
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show a singlet in the aromatic region, corresponding to the two equivalent protons at the C3 and C5 positions. The chemical shift of the phenolic proton (OH) will appear as a broad singlet and is dependent on the solvent and concentration.
¹³C NMR Spectroscopy:
The carbon-13 NMR spectrum is expected to show four distinct signals for the six carbon atoms of the benzene ring due to the molecule's symmetry. The carbon bearing the hydroxyl group (C1) will be the most deshielded, followed by the carbons bearing the iodine (C2, C6) and bromine (C4) atoms.
Mass Spectrometry:
The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and iodine (¹²⁷I). Fragmentation would likely involve the loss of halogen atoms and the carbonyl group.
Safety and Handling
As with all polyhalogenated compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Based on the safety data for similar compounds like 4-bromophenol, it may cause skin and eye irritation and may be harmful if swallowed or inhaled.[9][10]
Conclusion
This compound is a unique polyhalogenated phenol with significant potential as a versatile building block in organic synthesis. While direct experimental data is limited, its structure suggests a rich chemistry that can be exploited for the development of novel pharmaceuticals, agrochemicals, and advanced materials. Further research is needed to fully characterize its physicochemical properties, biological activity, and to validate the proposed synthetic methodologies. This guide provides a foundational understanding for researchers and professionals interested in exploring the potential of this intriguing compound.
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of phenol and halogenated phenols on energy transfer reactions of rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
An In-depth Technical Guide to the Synthesis of 4-Bromo-2,6-diiodophenol from 4-bromophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-2,6-diiodophenol from 4-bromophenol. This document outlines the reaction principles, detailed experimental protocols, and the necessary quantitative data for the successful synthesis and characterization of this tri-halogenated phenol.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. The strategic placement of three different halogen atoms on the phenolic ring offers multiple points for selective functionalization, enabling the construction of complex molecular architectures. This guide details a robust and efficient method for the di-iodination of commercially available 4-bromophenol.
The synthesis relies on the principles of electrophilic aromatic substitution. The hydroxyl group of the phenol is a strong activating group, directing incoming electrophiles to the ortho and para positions.[1][2] In the case of 4-bromophenol, the para position is already occupied by a bromine atom, thus directing the iodination to the two ortho positions.
Physicochemical Properties of Reactant and Product
A summary of the key physical and chemical properties of the starting material, 4-bromophenol, and the target product, this compound, are presented below.
| Property | 4-bromophenol | This compound |
| Molecular Formula | C₆H₅BrO | C₆H₃BrI₂O |
| Molecular Weight | 173.01 g/mol | 424.80 g/mol |
| Appearance | White to off-white crystalline solid[3] | Off-white to light brown solid (Predicted) |
| Melting Point | 63-67 °C[3] | No experimental data available |
| Boiling Point | 236-238 °C[3] | No experimental data available |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, ether, and chloroform.[3] | Expected to be soluble in polar organic solvents. |
Experimental Protocols
Two primary methods for the di-iodination of 4-bromophenol are presented below, utilizing either N-iodosuccinimide (NIS) or molecular iodine with an oxidizing agent. The choice of method may depend on the availability of reagents, desired reaction conditions, and scale of the synthesis.
Method A: Di-iodination using N-Iodosuccinimide (NIS)
This method is adapted from the established procedures for the iodination of phenols and related compounds.[1][4] N-Iodosuccinimide is a convenient and efficient source of electrophilic iodine.
Reaction Scheme:
Materials:
-
4-bromophenol
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium thiosulfate solution (10% w/v)
-
Saturated sodium chloride solution (brine)
-
Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-bromophenol (1.0 equivalent) in anhydrous acetonitrile.
-
To this solution, add N-iodosuccinimide (2.2 equivalents) portion-wise at room temperature with stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is anticipated to be complete within 4-12 hours.
-
Upon completion, quench the reaction by adding 1 M hydrochloric acid.
-
Extract the product with ethyl acetate (3 x volume of acetonitrile).
-
Wash the combined organic layers with 10% sodium thiosulfate solution to remove any unreacted iodine, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Method B: Di-iodination using Iodine and Hydrogen Peroxide
This method provides an alternative route using readily available reagents.[2] Hydrogen peroxide acts as an in-situ oxidizing agent to generate a more electrophilic iodine species.
Reaction Scheme:
Materials:
-
4-bromophenol
-
Iodine (I₂)
-
Hydrogen peroxide (30% solution)
-
Methanol or other suitable solvent
-
Sodium thiosulfate solution (10% w/v)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 4-bromophenol (1.0 equivalent) in a suitable solvent such as methanol, add molecular iodine (2.2 equivalents).
-
To the stirring mixture, add hydrogen peroxide (30% solution, 2.5-3.0 equivalents) dropwise.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with a 10% sodium thiosulfate solution to remove excess iodine.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Quantitative Data Summary
While specific experimental data for the synthesis of this compound is not widely available in the literature, the following table summarizes the expected and known quantitative data. A yield of over 90% can be anticipated based on a similar synthesis of 2,6-dibromo-4-iodophenol.[4]
| Parameter | 4-bromophenol | N-Iodosuccinimide (NIS) | Iodine (I₂) | Hydrogen Peroxide (30%) | This compound |
| Molar Ratio (Method A) | 1.0 | 2.2 | - | - | Product |
| Molar Ratio (Method B) | 1.0 | - | 2.2 | 2.5 - 3.0 | Product |
| Typical Yield | - | - | - | - | >90% (Anticipated)[4] |
Mandatory Visualizations
Experimental Workflow for Synthesis using NIS
Caption: Workflow for the synthesis of this compound using NIS.
Signaling Pathway of Electrophilic Aromatic Substitution
Caption: Generalized pathway for electrophilic iodination of 4-bromophenol.
Conclusion
This technical guide provides a detailed framework for the synthesis of this compound from 4-bromophenol. The presented protocols, based on established chemical principles, offer reliable methods for obtaining the desired product in high yield. The successful synthesis and purification of this versatile building block will enable further research and development in the fields of medicinal chemistry and materials science. It is recommended that researchers perform small-scale trial reactions to optimize conditions for their specific laboratory setup.
References
4-Bromo-2,6-diiodophenol IUPAC name and structure
An In-depth Technical Guide to 4-Bromo-2,6-diiodophenol
This technical guide provides a comprehensive overview of this compound, a halogenated phenol of significant interest to researchers, scientists, and professionals in drug development and fine chemical synthesis. This document details its chemical identity, properties, synthesis, and potential applications, presenting data in a clear and accessible format for technical audiences.
Chemical Identity and Structure
IUPAC Name: this compound
Chemical Structure:
The structure of this compound consists of a phenol ring substituted with one bromine atom at the para position (position 4) and two iodine atoms at the ortho positions (positions 2 and 6) relative to the hydroxyl group.
Figure 1. 2D Chemical Structure of this compound.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 29632-86-4 | [1] |
| Molecular Formula | C₆H₃BrI₂O | [1] |
| Molecular Weight | 424.80 g/mol | [1] |
| MDL Number | MFCD00672916 | [1] |
Synthesis and Experimental Protocols
General Experimental Protocol: Synthesis of a Halogenated Phenol (Example)
The following is a representative protocol for the synthesis of a related compound, 4-bromo-2,6-difluorophenol, which illustrates the general principles that could be adapted for the synthesis of this compound.[2]
Materials:
-
2,6-difluorophenol (starting material)
-
Bromine
-
Dry carbon disulfide (solvent)
-
48% Hydrogen bromide solution (catalyst)
-
Saturated sodium metabisulfite solution
-
Saturated sodium hydrogen carbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
A solution of bromine (1.6 g) in dry carbon disulfide (10 cm³) is added over 5 minutes to a solution of 2,6-difluorophenol (1.3 g) in dry carbon disulfide (10 cm³).
-
Five drops of 48% hydrogen bromide solution are added to the stirred reaction mixture.
-
The mixture is heated at reflux for 2 hours and then allowed to stand at ambient temperature for 16 hours.
-
After an additional 4 hours of heating, the mixture is allowed to stand for 24 hours before being poured into water (20 cm³).
-
Saturated sodium metabisulfite solution (30 cm³) is added to the mixture.
-
The layers are separated, and the organic phase is washed with saturated sodium hydrogen carbonate solution (20 cm³) and water (20 cm³).
-
The organic layer is dried over anhydrous sodium sulfate and then evaporated under reduced pressure to yield an oil that solidifies.
-
The crude product is purified by distillation in a Kugelrohr apparatus at an oven temperature of 100°C under reduced pressure (ca. 20 mmHg) to yield the final product.
Applications in Research and Development
Halogenated phenols are valuable intermediates in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[3][4][5] The presence of multiple halogen atoms with differing reactivity, such as bromine and iodine, on the aromatic ring of this compound provides versatile handles for various synthetic transformations.[5][6]
These transformations can include:
-
Cross-coupling reactions: The carbon-iodine and carbon-bromine bonds can be selectively functionalized through reactions like Suzuki, Sonogashira, and Stille couplings to build more complex molecular architectures.[3]
-
Nucleophilic and electrophilic aromatic substitution: The electron-withdrawing nature of the halogens and the activating effect of the hydroxyl group influence the reactivity of the aromatic ring in substitution reactions.[5]
These properties make this compound a potentially useful building block for the synthesis of novel pharmacologically active molecules and other high-value fine chemicals.[3][5][6] Bromophenol derivatives have been investigated for a range of biological activities, including as protein tyrosine phosphatase 1B (PTP1B) inhibitors for potential anti-diabetic properties and for their cytotoxic activity against cancer cell lines.[7][8]
Visualized Workflow: Synthesis and Purification
The following diagram illustrates a general workflow for the synthesis and purification of a halogenated phenol like this compound.
References
- 1. This compound [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. nbinno.com [nbinno.com]
- 4. lookchem.com [lookchem.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of novel bromophenol 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as protein tyrosine phosphatase 1B inhibitor and its anti-diabetic properties in C57BL/KsJ-db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-Bromo-2,6-diiodophenol: A Technical Overview
For Immediate Release
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 4-Bromo-2,6-diiodophenol, a tri-halogenated phenol with significant potential in synthetic chemistry and drug development. Due to the limited availability of direct experimental data, this document presents predicted spectroscopic values derived from established principles and data from structurally analogous compounds. The information is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Predicted Spectroscopic Data
The anticipated spectroscopic data for this compound are summarized below. These predictions are based on the analysis of similar halogenated phenols and fundamental spectroscopic theories.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-3, H-5 | 7.8 - 8.0 | Singlet |
| OH | 5.5 - 6.5 | Broad Singlet |
¹³C NMR (Carbon NMR): The carbon NMR spectrum will reflect the electronic environment of each carbon atom, influenced by the electronegative halogen and hydroxyl substituents.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-OH) | 150 - 155 |
| C-2, C-6 (C-I) | 85 - 95 |
| C-3, C-5 (C-H) | 135 - 140 |
| C-4 (C-Br) | 115 - 120 |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H | Stretching | 3200 - 3600 (broad) |
| C-O | Stretching | 1200 - 1300 |
| C=C | Aromatic Ring Stretching | 1450 - 1600 |
| C-H | Aromatic Stretching | 3000 - 3100 |
| C-Br | Stretching | 500 - 600 |
| C-I | Stretching | 400 - 500 |
Mass Spectrometry (MS)
The mass spectrum is expected to show a distinctive isotopic pattern for the molecular ion due to the presence of bromine and iodine.
| Ion | Predicted m/z | Notes |
| [M]⁺ | 447.7 | Molecular ion peak with a characteristic isotopic pattern due to ¹²⁷I, ⁷⁹Br, and ⁸¹Br. |
| [M-I]⁺ | 320.8 | Loss of an iodine atom. |
| [M-Br]⁺ | 368.8 / 370.8 | Loss of a bromine atom, showing two peaks due to ⁷⁹Br and ⁸¹Br isotopes. |
| [M-I-CO]⁺ | 292.8 | Subsequent loss of carbon monoxide from the [M-I]⁺ fragment. |
Experimental Protocols
Synthesis of this compound
A potential route for the synthesis of this compound involves the di-iodination of 4-bromophenol.
Reaction: 4-Bromophenol can be treated with a suitable iodinating agent, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS), in the presence of a catalyst or under conditions that favor ortho-iodination. The hydroxyl group of 4-bromophenol is an activating group that directs electrophilic substitution to the ortho and para positions. Since the para position is already occupied by bromine, iodination is expected to occur at the two vacant ortho positions (C2 and C6).
General Procedure:
-
Dissolve 4-bromophenol in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent).
-
Slowly add at least two equivalents of the iodinating agent (e.g., N-iodosuccinimide) to the solution at room temperature with stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by quenching any remaining iodinating agent, followed by extraction of the product into an organic solvent.
-
The organic layer is then washed, dried, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Spectroscopic Analysis
NMR Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
IR Spectroscopy:
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).
-
Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
Mass Spectrometry:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).
-
Instrumentation: Analyze the sample using a mass spectrometer capable of high resolution to determine the exact mass and isotopic distribution of the molecular ion and its fragments.
Visualizations
The following diagrams illustrate the proposed experimental workflow and the structural information obtainable from various spectroscopic techniques.
An In-depth Technical Guide on the Solubility and Stability of 4-Bromo-2,6-diiodophenol
Disclaimer: Specific experimental data on the solubility and stability of 4-Bromo-2,6-diiodophenol is not extensively available in public literature. This guide provides a comprehensive framework based on the physicochemical properties of structurally analogous compounds and established methodologies for determining these parameters. All data and protocols should be considered as a starting point for experimental investigation.
Introduction
This compound is a polyhalogenated phenol, a class of compounds with significant potential as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] The presence of three halogen atoms (one bromine, two iodine) and a hydroxyl group on the aromatic ring dictates its chemical reactivity, polarity, solubility, and stability. A thorough understanding of these properties is paramount for researchers, scientists, and drug development professionals to optimize reaction conditions, develop robust purification strategies, design suitable formulations, and ensure the long-term integrity of the compound.
This technical guide outlines the predicted solubility profile of this compound, provides detailed experimental protocols for its quantitative determination, and describes a comprehensive approach to evaluating its chemical stability under various stress conditions, in line with established industry guidelines.
Solubility Profile
The solubility of a compound is a critical determinant of its utility in both synthetic and biological applications. While quantitative data for this compound is scarce, a qualitative profile can be predicted based on its structure and the known properties of similar halogenated phenols. The large, hydrophobic aromatic ring and the three heavy halogen atoms are expected to significantly reduce its solubility in aqueous media. Conversely, it is anticipated to be soluble in a range of common organic solvents.
Predicted Solubility of this compound and Analogous Compounds
The following table summarizes the expected qualitative solubility of this compound, drawing parallels with related compounds.
| Solvent Class | Solvent Example | Predicted Solubility of this compound | Rationale & Analogous Data |
| Polar Protic | Water | Sparingly Soluble / Insoluble | The large hydrophobic structure outweighs the hydrophilic contribution of the single hydroxyl group. Halogenated anilines and phenols generally exhibit low water solubility.[2][3] |
| Ethanol, Methanol | Moderately Soluble | The hydroxyl group can form hydrogen bonds with protic solvents, promoting solubility.[2][4] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | DMSO is a powerful solvent for a wide range of organic compounds.[5] 4-Bromo-2-methoxyphenol is highly soluble in DMSO.[6] |
| Acetone, Ethyl Acetate | Soluble | These solvents can engage in dipole-dipole interactions with the polar C-Br, C-I, and C-OH bonds.[2][3] | |
| Non-Polar | Dichloromethane, Chloroform | Moderately Soluble | The organic nature of the compound suggests some solubility in chlorinated solvents.[5] |
| Toluene, Hexane | Sparingly Soluble | The molecule's polarity from the hydroxyl group limits solubility in highly non-polar solvents.[2] |
Experimental Protocol: Solubility Determination (Shake-Flask Method)
The shake-flask method, developed by Higuchi and Connors, is the gold standard for determining the equilibrium solubility of a compound and is reliable for poorly soluble substances.[7][8]
Objective: To determine the quantitative solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (pure solid)
-
Solvent of interest (e.g., water, ethanol, buffered solution)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other validated quantitative method.[9]
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure a saturated solution is formed.
-
Solvent Addition: Accurately add a known volume of the pre-equilibrated solvent to each vial.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to reach equilibrium. The time required should be established by sampling at various intervals (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.[7]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Separate the saturated solution from the undissolved solid. This can be achieved by centrifugation followed by careful withdrawal of the supernatant, or by direct filtration through a syringe filter.[7][8] Note: Ensure the filter material does not adsorb the compound.
-
Quantification:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent.
-
Create a series of calibration standards by diluting the stock solution.
-
Analyze the calibration standards using a validated HPLC method to generate a calibration curve.
-
Accurately dilute the filtered supernatant (from step 4) and analyze it using the same HPLC method.
-
Calculate the concentration of this compound in the saturated solution using the calibration curve. The result is reported as mg/mL or mol/L.
-
References
The Synthetic Versatility of 4-Bromo-2,6-diiodophenol: A Technical Guide for Advanced Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2,6-diiodophenol is a polyhalogenated aromatic compound with significant potential as a versatile building block in organic synthesis. The strategic positioning of three distinct halogen atoms on the phenol ring—one bromine and two iodines—offers a platform for highly selective and sequential functionalization. This technical guide details a plausible synthetic route to this currently not widely available compound, based on established iodination methodologies of substituted phenols. Furthermore, it provides an in-depth exploration of its prospective applications, primarily in transition-metal-catalyzed cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for a programmed, site-selective introduction of various substituents, making this compound an attractive precursor for the synthesis of complex, multi-substituted aromatic compounds relevant to the pharmaceutical and materials science industries. This document provides detailed experimental protocols for its synthesis and subsequent derivatization, quantitative data for analogous reactions, and visual workflows to guide synthetic strategies.
Introduction
Polyhalogenated aromatic compounds are pivotal intermediates in modern organic synthesis, offering multiple reaction sites for the construction of complex molecular architectures. The distinct reactivities of different halogen substituents in reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-couplings enable chemists to selectively forge new carbon-carbon and carbon-heteroatom bonds. This compound, with its unique arrangement of iodine and bromine atoms ortho and para to a hydroxyl group, presents an intriguing scaffold for sequential and site-selective modifications. The hydroxyl group itself can be used as a directing group or be further functionalized, adding another layer of synthetic utility. This guide serves as a comprehensive resource for researchers looking to harness the synthetic potential of this promising, yet underexplored, building block.
Proposed Synthesis of this compound
A direct and efficient synthesis of this compound can be envisioned through the ortho-diiodination of 4-bromophenol. The hydroxyl group is a strong activating and ortho-, para-directing group. With the para position occupied by a bromine atom, electrophilic substitution is directed to the two ortho positions.
Synthetic Pathway
The proposed synthesis involves the reaction of 4-bromophenol with an iodinating agent in the presence of an oxidizing agent to generate a more electrophilic iodine species in situ. A widely accepted and effective method for the ortho-iodination of phenols involves the use of molecular iodine (I₂) in the presence of hydrogen peroxide (H₂O₂).
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established methods for the ortho-iodination of phenols.
Materials:
-
4-Bromophenol
-
Molecular Iodine (I₂)
-
30% Hydrogen Peroxide (H₂O₂)
-
Methanol
-
Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)
-
Saturated sodium chloride solution (brine)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromophenol (1.0 eq.) in methanol.
-
To this solution, add molecular iodine (2.2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 30% hydrogen peroxide (3.0 eq.) dropwise via a dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 10% aqueous sodium thiosulfate solution until the brown color of excess iodine disappears.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Expected Yield: Based on similar ortho-diiodination reactions of para-substituted phenols, yields are anticipated to be in the range of 70-90%.
Potential Applications in Organic Synthesis
The primary utility of this compound lies in its capacity for selective, sequential cross-coupling reactions. The general order of reactivity for halogens in the oxidative addition step of palladium-catalyzed cross-coupling reactions is I > Br > Cl. This reactivity difference allows for the selective functionalization of the C-I bonds while leaving the C-Br bond intact for subsequent transformations.
Caption: Logical workflow for sequential functionalization.
Sequential Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. The differential reactivity of the C-I and C-Br bonds in this compound can be exploited to perform sequential couplings with different boronic acids.
3.1.1. First Suzuki-Miyaura Coupling (at C-I positions)
By employing milder reaction conditions, it is possible to selectively couple aryl or vinyl boronic acids at the more reactive C-I positions. Due to steric hindrance from the hydroxyl group, mono-arylation at one of the ortho positions is expected to be the initial outcome, followed by di-arylation under more forcing conditions.
Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling at C-I Bonds of Polyhalogenated Arenes
| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-2,6-diiodobenzene | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 (mono-iodo coupled) |
| 2 | 2,4,6-Triiodoanisole | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | K₃PO₄ | 1,4-Dioxane | 90 | 8 | 92 (di-iodo coupled) |
3.1.2. Second Suzuki-Miyaura Coupling (at C-Br position)
After the functionalization of the C-I positions, the less reactive C-Br bond can be targeted for a second Suzuki-Miyaura coupling, typically requiring a more active catalyst system and/or higher temperatures.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling at C-Br Bonds
| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-2,6-diisopropylanisole | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 16 | 95 |
| 2 | 1-Bromo-4-iodobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | 98 (at bromo position after iodo coupling) |
Sequential Sonogashira Coupling
The Sonogashira coupling allows for the introduction of alkyne moieties. Similar to the Suzuki-Miyaura reaction, the C-I bonds of this compound are expected to react preferentially over the C-Br bond.
3.2.1. First Sonogashira Coupling (at C-I positions)
Selective mono- or di-alkynylation at the ortho positions can be achieved under controlled conditions.
Table 3: Representative Conditions for Selective Sonogashira Coupling at C-I Bonds of Polyhalogenated Arenes
| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-2,6-diiodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (5) | Et₃N | THF | rt | 6 | 90 (mono-iodo coupled) |
| 2 | 2,4,6-Triiodoanisole | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | Toluene | 60 | 12 | 88 (di-iodo coupled) |
3.2.2. Second Sonogashira Coupling (at C-Br position)
Following the alkynylation of the C-I positions, the C-Br bond can be functionalized, often requiring a change in catalyst or more forcing conditions.
Table 4: Representative Conditions for Sonogashira Coupling at C-Br Bonds
| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-2,6-dimethylanisole | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 100 | 24 | 85 |
| 2 | 1-Bromo-4-iodobenzene | Phenylacetylene | Pd(OAc)₂ (2) | PPh₃ (4) | Cs₂CO₃ | Acetonitrile | 80 | 18 | 92 (at bromo position after iodo coupling) |
One-Pot Sequential Couplings
The differential reactivity of the halogen atoms in this compound makes it an ideal candidate for one-pot, multi-step sequential coupling reactions. This approach offers significant advantages in terms of efficiency and atom economy by avoiding the isolation and purification of intermediates. A plausible one-pot sequence could involve an initial Sonogashira coupling at the C-I positions, followed by a Suzuki-Miyaura coupling at the C-Br position by simply adding the second set of reagents and catalyst to the same reaction vessel.
Caption: A potential one-pot sequential Sonogashira/Suzuki coupling.
Conclusion
This compound represents a highly promising and synthetically flexible platform for the construction of complex, multi-substituted aromatic molecules. While its synthesis is not yet widely reported, a straightforward ortho-diiodination of 4-bromophenol should provide efficient access to this valuable building block. The key to its utility lies in the predictable and exploitable differences in reactivity between its carbon-iodine and carbon-bromine bonds in palladium-catalyzed cross-coupling reactions. This allows for a programmed and sequential introduction of diverse functionalities, opening up new avenues for the synthesis of novel pharmaceutical candidates, functional materials, and other high-value organic compounds. The experimental protocols and representative reaction conditions provided in this guide are intended to serve as a solid foundation for researchers to explore and unlock the full synthetic potential of this compound.
Safety and handling precautions for 4-Bromo-2,6-diiodophenol
An In-depth Technical Guide to the Safety and Handling of 4-Bromo-2,6-diiodophenol
Disclaimer: This document provides a technical guide on the safety and handling precautions for this compound. Specific safety data for this compound is limited; therefore, this guide is based on information available for structurally similar halogenated phenols. Researchers, scientists, and drug development professionals should exercise caution and refer to the most current safety data sheets (SDS) for related compounds.
Introduction
This compound is a halogenated aromatic compound. Due to the presence of bromine and iodine atoms on the phenol ring, this compound is expected to have specific hazardous properties that necessitate careful handling to ensure personnel safety and prevent environmental contamination. This guide summarizes the potential hazards, necessary personal protective equipment (PPE), safe handling procedures, and emergency protocols.
Hazard Identification and Classification
Potential GHS Hazard Statements:
Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below.
Quantitative Data Summary
The following tables summarize key quantitative data extrapolated from related compounds.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₃BrIO | - |
| Molecular Weight | 424.89 g/mol | - |
| Appearance | Expected to be a solid | General knowledge |
| Solubility | Likely soluble in organic solvents | [6] |
Table 2: Toxicological Information
| Hazard | Classification | Notes | Source |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Based on 4-bromophenol and 4-bromo-2-chlorophenol.[4][5] | [4][5] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Based on 4-bromo-2-iodophenol.[2] | [2] |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | Based on 4-bromo-2-iodophenol.[2] | [2] |
| Specific Target Organ Toxicity | May cause respiratory irritation | Based on 4-bromophenol.[1] | [1] |
| Aquatic Toxicity | Toxic to aquatic life | Based on 4-bromophenol.[1] | [1] |
Experimental Protocols: Safe Handling and Personal Protective Equipment
Adherence to strict experimental protocols is crucial when working with this compound.
Engineering Controls
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[7][8]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
Personal Protective Equipment (PPE)
| PPE | Specifications | Source |
| Eye/Face Protection | Wear chemical safety goggles and a face shield.[1] | [1] |
| Skin Protection | Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.[1][7] | [1][7] |
| Respiratory Protection | If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge. | [7] |
General Handling Procedures
-
Avoid all personal contact, including inhalation of dust or vapors.[7]
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Wash hands thoroughly after handling.[1]
-
Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated place.[1][9]
-
Avoid the formation of dust and aerosols.[8]
Spill and Waste Disposal
-
Minor Spills: In case of a small spill, use appropriate absorbent material, and collect the residue in a sealed container for disposal.[7] Avoid generating dust.[7]
-
Major Spills: For larger spills, evacuate the area and alert emergency services.[7]
-
Waste Disposal: Dispose of waste in accordance with local, regional, and national regulations.[1][9] This material may be classified as hazardous waste.[9]
Emergency Procedures
Table 3: First-Aid Measures
| Exposure Route | First-Aid Procedure | Source |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1] | [1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation persists.[1] | [1] |
| Eye Contact | Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1] | [1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8] | [8] |
Visualizations
Experimental Workflow for Safe Handling
Caption: A generalized workflow for the safe handling of halogenated phenols.
Hazard Relationship Diagram
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. 4-Bromo-2-iodophenol | C6H4BrIO | CID 10924532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cochise.edu [cochise.edu]
- 5. cpachem.com [cpachem.com]
- 6. 4-Bromo Phenol || A Comprehensive Overview [ketonepharma.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
Methodological & Application
Application Notes and Protocols for 4-Bromo-2,6-diiodophenol in Fine Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the applications of 4-Bromo-2,6-diiodophenol as a versatile building block in fine chemical synthesis. Due to the unique arrangement and differential reactivity of its halogen substituents, this compound offers a powerful platform for the construction of complex molecular architectures, particularly in the development of novel therapeutic agents and functional materials.
Introduction: The Synthetic Utility of this compound
This compound is a polysubstituted aromatic compound with significant potential in organic synthesis. The presence of three halogen atoms—one bromine and two iodines—on a phenol ring provides multiple, distinct reaction sites. The carbon-iodine (C-I) bonds are significantly more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions. This reactivity difference (I > Br) allows for selective and sequential functionalization, making it an ideal scaffold for generating molecular diversity.[1]
The hydroxyl group further enhances the synthetic utility of the molecule, as it can be used as a handle for introducing other functional groups or can influence the reactivity of the aromatic ring. These characteristics make this compound a valuable precursor for the synthesis of a wide range of organic molecules, from pharmaceutical intermediates to advanced materials.[2][3]
Key Applications in Fine Chemical Synthesis
The strategic placement of halogens in this compound allows for its use in a variety of synthetic transformations, including:
-
Sequential Cross-Coupling Reactions: The differential reactivity of the C-I and C-Br bonds can be exploited to perform sequential Suzuki-Miyaura or Sonogashira couplings. This allows for the controlled, stepwise introduction of different aryl, heteroaryl, or alkynyl moieties.[1][4]
-
Synthesis of Heterocyclic Scaffolds: This building block is a precursor for constructing complex heterocyclic systems. For instance, sequential Sonogashira couplings followed by an intramolecular cyclization can yield substituted carbazole derivatives.[5]
-
Development of Bioactive Molecules: Halogenated phenols are important motifs in many biologically active compounds. This compound can serve as a starting material for the synthesis of potential kinase inhibitors, thyroid hormone analogues, and other therapeutic agents.[6][7]
Experimental Protocols
The following protocols are based on established methodologies for similar polyhalogenated aromatic compounds and can be adapted for this compound.
This protocol describes the selective coupling of terminal alkynes at the two C-I positions of this compound, leaving the C-Br bond intact for further functionalization.[1][8]
Reaction Scheme:
Figure 1: General scheme for the selective di-alkynylation of this compound.
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (2.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol)
-
Copper(I) iodide (CuI) (0.04 mmol)
-
Triethylamine (Et₃N) (3.0 mmol)
-
Anhydrous, degassed tetrahydrofuran (THF) (10 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data:
The following table provides expected yields based on similar reactions with 4-bromo-2,6-diiodoaniline.[1]
| Terminal Alkyne | Expected Yield (%) |
| Phenylacetylene | 85-95 |
| 1-Hexyne | 80-90 |
| (Trimethylsilyl)acetylene | 88-98 |
This protocol outlines a two-step procedure for the sequential introduction of two different aryl groups.
Workflow for Sequential Suzuki-Miyaura Coupling:
Figure 2: Workflow for the sequential Suzuki-Miyaura coupling of this compound.
Step 1: Di-arylation at the C-I Positions
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (2.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
1,4-Dioxane/Water (4:1 mixture, 10 mL)
Procedure:
-
In a Schlenk flask, combine this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill with an inert gas.
-
Add the degassed dioxane/water mixture.
-
Add the Pd(OAc)₂ and PPh₃.
-
Heat the mixture to 80-90°C and stir for 12-24 hours.[9]
-
After cooling, dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the 4-bromo-2,6-diarylphenol intermediate.
Step 2: Mono-arylation at the C-Br Position
Materials:
-
4-Bromo-2,6-diarylphenol (from Step 1) (1.0 mmol)
-
Second arylboronic acid (1.5 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
N,N-Dimethylformamide (DMF)/Water (10:1 mixture, 11 mL)
Procedure:
-
Combine the 4-bromo-2,6-diarylphenol, the second arylboronic acid, Cs₂CO₃, and Pd(dppf)Cl₂ in a Schlenk flask.
-
Evacuate and backfill with an inert gas.
-
Add the degassed DMF/water mixture.
-
Heat the reaction to 110-120°C and monitor by TLC.[4]
-
Perform an aqueous workup and purify by column chromatography to yield the final 2,4,6-triarylphenol product.
Quantitative Data for Suzuki-Miyaura Coupling:
The following table presents representative yields for Suzuki-Miyaura reactions on similar dihalogenated phenols.[9]
| Coupling Step | Arylboronic Acid | Catalyst System | Expected Yield (%) |
| Di-arylation (C-I) | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | 80-90 |
| Mono-arylation (C-Br) | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | 70-85 |
Application in the Synthesis of Bioactive Molecules: Hypothetical Pathway to a Kinase Inhibitor
Building on the known use of similar scaffolds, this compound can be envisioned as a starting material for the synthesis of novel kinase inhibitors. The di-iodo positions can be functionalized to interact with the hinge region of a kinase active site, while the bromo position can be modified to improve pharmacokinetic properties.
Proposed Signaling Pathway Inhibition:
Many kinase inhibitors target pathways involved in cell proliferation and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway. A hypothetical inhibitor derived from this compound could potentially block the ATP binding site of VEGFR, thus inhibiting downstream signaling.
Figure 3: Hypothetical inhibition of the VEGFR signaling pathway by a molecule derived from this compound.
Conclusion
This compound is a highly valuable and versatile building block in fine chemical synthesis. Its unique substitution pattern of halogens with differential reactivity allows for the strategic and sequential introduction of various functional groups. This feature makes it an ideal starting material for the construction of complex molecules, including novel heterocyclic scaffolds and potential therapeutic agents. The protocols and applications outlined in this document demonstrate the significant potential of this compound for researchers, scientists, and professionals in the field of drug development and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A conserved acidic residue drives thyroxine synthesis within thyroglobulin and other protein precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vuir.vu.edu.au [vuir.vu.edu.au]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Selective Cross-Coupling Reactions with 4-Bromo-2,6-diiodophenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective functionalization of 4-bromo-2,6-diiodophenol via palladium-catalyzed cross-coupling reactions. The inherent differential reactivity of the carbon-halogen bonds (C-I > C-Br) allows for a stepwise and selective introduction of various substituents, making this compound a valuable building block in the synthesis of complex molecules for pharmaceutical and materials science applications.
Principle of Selectivity
The selective cross-coupling of this compound is primarily governed by the difference in bond dissociation energies of the carbon-halogen bonds. The C-I bonds are weaker than the C-Br bond, making them more susceptible to oxidative addition to a Pd(0) catalyst, which is often the rate-determining step in the catalytic cycle. By carefully selecting the reaction conditions, such as temperature, catalyst, ligand, and base, it is possible to achieve selective coupling at the two highly reactive ortho iodo-positions while leaving the para bromo-position intact for subsequent transformations. This allows for a modular approach to the synthesis of tri-substituted phenols.
Selective Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. For this compound, a two-step sequential coupling strategy can be employed to introduce different aryl or heteroaryl groups.
Selective Di-arylation at the C-I Positions
The initial step involves the selective coupling of two equivalents of an arylboronic acid at the 2- and 6-positions under milder reaction conditions.
Table 1: Illustrative Reaction Conditions and Yields for Selective Di-arylation of 4-Bromo-2,6-diiodoaniline (as an analogue)
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of 4-bromo-2,6-diaryl-aniline |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 12 | ~95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 12 | ~92 |
| 3 | 3-Tolylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 12 | ~94 |
Data adapted from analogous reactions with 4-bromo-2,6-diiodoaniline and are expected to be similar for this compound.
Experimental Protocol: Selective Di-arylation of this compound
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (2.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (2.2 mmol), and potassium carbonate (3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).
-
Add a degassed 4:1 mixture of 1,4-dioxane and water (10 mL).
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-bromo-2,6-diarylphenol.
Subsequent Mono-arylation at the C-Br Position
The resulting 4-bromo-2,6-diarylphenol can then be subjected to a second Suzuki-Miyaura coupling under more forcing conditions to introduce a third, different aryl or heteroaryl group at the less reactive C-Br position.
Experimental Protocol: Mono-arylation of 4-Bromo-2,6-diarylphenol
Materials:
-
4-Bromo-2,6-diarylphenol (from the previous step, 1.0 mmol)
-
Arylboronic acid (1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
In a dry Schlenk flask, combine the 4-bromo-2,6-diarylphenol (1.0 mmol), the second arylboronic acid (1.5 mmol), and cesium carbonate (2.0 mmol).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add a degassed 10:1 mixture of DMF and water (11 mL).
-
Heat the reaction mixture to 110-120 °C and monitor its progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Work up the reaction as described in the previous protocol (steps 7-9) to obtain the tri-substituted phenol.
Diagram: Sequential Suzuki-Miyaura Coupling Workflow
Caption: Sequential Suzuki-Miyaura coupling of this compound.
Selective Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of C-C triple bonds between a terminal alkyne and an aryl halide. Similar to the Suzuki coupling, this reaction can be performed selectively on the C-I bonds of this compound.
Table 2: Illustrative Yields for Selective Di-alkynylation of 4-Bromo-2,6-diiodoaniline (as an analogue)
| Entry | Terminal Alkyne | Product | Isolated Yield (%) |
| 1 | Phenylacetylene | 4-Bromo-2,6-bis(phenylethynyl)aniline | 92 |
| 2 | 1-Hexyne | 4-Bromo-2,6-bis(hex-1-yn-1-yl)aniline | 85 |
| 3 | 3,3-Dimethyl-1-butyne | 4-Bromo-2,6-bis(3,3-dimethylbut-1-yn-1-yl)aniline | 88 |
| 4 | Propargyl alcohol | 4-Bromo-2,6-bis(3-hydroxyprop-1-yn-1-yl)aniline | 78 |
Data from BenchChem application notes for 4-bromo-2,6-diiodoaniline and are expected to be similar for the phenol analogue.[1]
Experimental Protocol: Selective Di-alkynylation of this compound
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (2.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Add anhydrous, degassed THF or DMF (10 mL) followed by the amine base (3.0 mmol).
-
Add the terminal alkyne (2.2 mmol) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature to 50 °C and monitor its progress by TLC.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-bromo-2,6-dialkynylphenol.
Diagram: Sonogashira Coupling Catalytic Cycle
Caption: Dual catalytic cycle of the Sonogashira cross-coupling reaction.
Selective Heck Coupling
The Heck reaction couples an unsaturated halide with an alkene. Selective di-vinylation at the C-I positions of this compound can be achieved, leaving the C-Br bond available for further functionalization.
General Protocol for Heck-Mizoroki Coupling
Materials:
-
This compound (1.0 mmol)
-
Alkene (e.g., Styrene) (2.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)
-
Triethylamine (Et₃N) (2.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), P(o-tol)₃ (0.04 mmol), and Et₃N (2.5 mmol).
-
Add anhydrous DMF (5 mL) and the alkene (2.5 mmol).
-
Seal the tube and heat the mixture to 100-120 °C for 12-24 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Diagram: Logical Workflow for Optimizing Selective Cross-Coupling
Caption: Workflow for optimizing selective cross-coupling reactions.
References
Application Notes and Protocols: Heck Reaction of 4-Bromo-2,6-diiodophenol with Alkenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed Heck reaction of 4-Bromo-2,6-diiodophenol with various alkenes. This versatile reaction allows for the selective formation of carbon-carbon bonds, offering a powerful tool for the synthesis of complex phenolic compounds with applications in drug discovery and materials science.
Introduction
The Heck reaction, a cornerstone of modern organic synthesis, facilitates the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[1] In the context of polyhalogenated phenols like this compound, the differential reactivity of the carbon-halogen bonds (C-I > C-Br) allows for selective functionalization. The carbon-iodine bonds are significantly more reactive towards oxidative addition to the palladium(0) catalyst, enabling the stepwise introduction of alkene substituents at the 2- and 6-positions while leaving the bromo group intact for potential subsequent transformations. This chemoselectivity is a key advantage in the synthesis of highly functionalized aromatic building blocks.
Reaction Principle and Selectivity
The catalytic cycle of the Heck reaction generally involves four key steps: oxidative addition of the aryl halide to a Pd(0) species, migratory insertion of the alkene into the aryl-palladium bond, β-hydride elimination to form the alkenylated product and a palladium-hydride species, and reductive elimination to regenerate the Pd(0) catalyst.[2]
For this compound, the reaction is expected to proceed selectively at the more reactive C-I bonds. By controlling the stoichiometry of the alkene, it is possible to favor either mono- or di-alkenylation at the ortho positions to the hydroxyl group. The electronic nature of the alkene can also influence the reaction rate and outcome.
Data Presentation: Representative Heck Reaction Conditions
While specific yield data for the Heck reaction of this compound is not extensively reported in the literature, the following tables summarize typical reaction conditions and expected outcomes based on protocols for structurally similar polyhalogenated phenols, such as 4-bromo-3-iodophenol.[3]
Table 1: General Conditions for Mono-Heck Reaction of this compound
| Parameter | Condition |
| Substrate | This compound |
| Alkene | Styrene, Acrylates, etc. (1.0-1.2 eq) |
| Catalyst | Pd(OAc)₂ (1-5 mol%) |
| Ligand | P(o-tol)₃ (2-10 mol%) |
| Base | Et₃N or K₂CO₃ (1.5-2.5 eq) |
| Solvent | DMF, NMP, or Acetonitrile |
| Temperature | 80-120 °C |
| Reaction Time | 12-24 h |
| Expected Product | 4-Bromo-2-iodo-6-vinylphenol derivative |
Table 2: General Conditions for Double-Heck Reaction of this compound
| Parameter | Condition |
| Substrate | This compound |
| Alkene | Styrene, Acrylates, etc. (2.0-2.5 eq) |
| Catalyst | Pd(OAc)₂ (2-5 mol%) |
| Ligand | P(o-tol)₃ (4-10 mol%) |
| Base | Et₃N or K₂CO₃ (3.0-4.0 eq) |
| Solvent | DMF or NMP |
| Temperature | 100-140 °C |
| Reaction Time | 24-48 h |
| Expected Product | 4-Bromo-2,6-divinylphenol derivative |
Experimental Protocols
The following are detailed, representative protocols for the mono- and double-Heck reactions of this compound with an alkene, adapted from established procedures for similar substrates.[3]
Protocol 1: Selective Mono-Alkylation of this compound
Materials:
-
This compound (1.0 mmol)
-
Alkene (e.g., Styrene) (1.1 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (1.5 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol), and tri(o-tolyl)phosphine (0.04 mmol).
-
Add anhydrous DMF (5 mL) to the flask, followed by triethylamine (1.5 mmol) and the alkene (1.1 mmol).
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-bromo-2-iodo-6-vinylphenol derivative.
Protocol 2: Double-Alkylation of this compound
Materials:
-
This compound (1.0 mmol)
-
Alkene (e.g., Styrene) (2.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N) (3.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Nitrogen or Argon gas
-
Sealed reaction tube or pressure vessel
Procedure:
-
In a sealable reaction tube, combine this compound (1.0 mmol), palladium(II) acetate (0.03 mmol), and tri(o-tolyl)phosphine (0.06 mmol).
-
Add anhydrous DMF (5 mL), triethylamine (3.0 mmol), and the alkene (2.2 mmol).
-
Seal the tube tightly and heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete (typically 24-48 hours), cool the mixture to room temperature.
-
Work-up the reaction as described in Protocol 1 (dilution, extraction, drying, and concentration).
-
Purify the crude product by column chromatography on silica gel to isolate the 4-bromo-2,6-divinylphenol derivative.
Mandatory Visualizations
Heck Reaction Catalytic Cycle
Caption: Catalytic cycle of the Heck reaction.
Experimental Workflow for Heck Reaction
Caption: General experimental workflow.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2,6-diiodophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. This powerful transformation has found widespread application in the pharmaceutical and materials science industries due to its broad substrate scope and functional group tolerance. The amination of polyhalogenated phenols, such as 4-Bromo-2,6-diiodophenol, presents a unique synthetic challenge and an opportunity for regioselective functionalization. The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) can be exploited to achieve selective amination. This document provides a detailed protocol and application notes for the selective mono-amination of this compound.
Principle of Regioselectivity
The regioselectivity of the Buchwald-Hartwig amination on polyhalogenated aromatic compounds is primarily dictated by the rate of oxidative addition of the C-X bond to the palladium(0) catalyst. The general reactivity trend for halogens in this reaction is I > Br > Cl. For this compound, the carbon-iodine bonds are significantly more reactive than the carbon-bromine bond. Therefore, by carefully controlling the reaction conditions, such as temperature, reaction time, and stoichiometry of the amine, it is possible to achieve selective amination at one of the iodine-bearing positions (C2 or C6). The electronic environment and steric hindrance around each halogen atom can also influence the selectivity.
Experimental Protocol
This protocol outlines a general procedure for the selective mono-amination of this compound. Optimization of reaction parameters may be necessary for specific amines and desired outcomes.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium pre-catalyst
-
Xantphos or other suitable biarylphosphine ligand
-
Sodium tert-butoxide (NaOtBu) or another suitable base (e.g., Cs₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a dry Schlenk flask or glovebox, combine this compound (1.0 equiv), the desired amine (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the ligand (e.g., Xantphos, 1-5 mol%).
-
Addition of Base and Solvent: Add the base (e.g., NaOtBu, 1.4-2.0 equiv) to the flask. Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent (2-3 times).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aminated product.
Data Presentation
The following table summarizes the expected reactivity and potential products for the Buchwald-Hartwig amination of this compound under different conditions. The yields are hypothetical and will vary depending on the specific amine and reaction conditions.
| Entry | Amine (equiv) | Catalyst/Ligand | Base | Solvent | Temp (°C) | Expected Major Product | Potential Byproducts |
| 1 | 1.1 | Pd(OAc)₂/Xantphos | NaOtBu | Toluene | 80 | 4-Bromo-2-amino-6-iodophenol | Diaminated and triaminated products |
| 2 | 1.1 | Pd₂(dba)₃/SPhos | Cs₂CO₃ | Dioxane | 100 | 4-Bromo-2-amino-6-iodophenol | Isomeric mono-aminated products |
| 3 | 2.5 | Pd(OAc)₂/RuPhos | K₃PO₄ | Toluene | 110 | 4-Bromo-2,6-diaminophenol | Mono-aminated and triaminated products |
| 4 | >3.0 | Pd G3/BrettPhos | NaOtBu | Dioxane | 110 | 4-Amino-2,6-di(amino)phenol | Partially aminated products |
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Safety Precautions
-
Palladium catalysts and phosphine ligands are air and moisture sensitive; handle them under an inert atmosphere.
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).
-
Organic solvents are flammable. Perform the reaction in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The Buchwald-Hartwig amination of this compound offers a versatile route to selectively synthesize novel aminated phenols. By carefully controlling the reaction conditions, a high degree of regioselectivity can be achieved, favoring amination at the more reactive iodo-positions. Further optimization of the catalyst system, base, and solvent may be required to achieve the desired outcome for a specific amine substrate. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of a diverse range of functionalized aromatic compounds.
Application Notes and Protocols for 4-Bromo-2,6-diiodophenol in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Bromo-2,6-diiodophenol as a versatile precursor in the synthesis of complex pharmaceutical intermediates. This document details a plausible synthetic route for this compound and explores its application in sequential cross-coupling reactions, a cornerstone of modern medicinal chemistry. The unique arrangement of three halogen atoms with differential reactivity makes this compound a highly valuable building block for creating diverse molecular scaffolds.
Physicochemical Properties and Data
While extensive experimental data for this compound is not widely published, the following table summarizes its key properties, including predicted values where necessary.
| Property | Value |
| Molecular Formula | C₆H₃Br₂IO |
| Molecular Weight | 424.80 g/mol |
| CAS Number | 15459-51-5[1] |
| Appearance | Predicted to be an off-white to light brown solid |
| Solubility | Expected to be soluble in polar organic solvents like DMF, DMSO, and THF. Limited solubility in water. |
| pKa | Predicted to be lower than phenol due to the electron-withdrawing effects of the halogens. |
Synthesis of this compound
The synthesis of this compound can be achieved via the electrophilic di-iodination of 4-bromophenol. The hydroxyl group is a strong activating group, directing the incoming iodine atoms to the ortho positions.[2][3]
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the ortho-iodination of phenols.[2][4]
Materials:
-
4-Bromophenol
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Sodium thiosulfate (10% aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 4-bromophenol (1 equivalent) in anhydrous acetonitrile.
-
With stirring, add N-iodosuccinimide (2.2 equivalents) portion-wise to the solution at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by adding 1 M hydrochloric acid.
-
Extract the product with ethyl acetate (3x the volume of acetonitrile).
-
Wash the combined organic layers with a 10% sodium thiosulfate solution to remove any unreacted iodine, followed by a wash with brine.[2]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization or column chromatography.
Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
N-Iodosuccinimide can be irritating to the skin and eyes.
Caption: Synthetic pathway for this compound.
Application in Pharmaceutical Intermediate Synthesis: Sequential Cross-Coupling
The primary utility of this compound in pharmaceutical synthesis lies in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The general order of reactivity is C-I > C-Br.[5] This allows for the selective functionalization of the iodo groups while leaving the bromo group intact for a subsequent, different cross-coupling reaction. This sequential approach is highly valuable for building molecular complexity.
Application Example: Synthesis of a Disubstituted Phenol Intermediate
This hypothetical example illustrates the synthesis of a complex intermediate that could be a precursor to a kinase inhibitor or other biologically active molecule.
Step 1: Selective Sonogashira Coupling at the Di-iodo Positions
The two C-I bonds can be selectively coupled with a terminal alkyne under Sonogashira conditions.
Step 2: Suzuki Coupling at the Bromo Position
The remaining C-Br bond can then be subjected to a Suzuki coupling with a boronic acid to introduce an aryl or heteroaryl moiety.
Experimental Protocol: Sequential Sonogashira-Suzuki Coupling
Part A: Di-Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (e.g., ethynyltrimethylsilane)
-
Pd(PPh₃)₄
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene
Procedure:
-
To a solution of this compound (1 equivalent) and the terminal alkyne (2.5 equivalents) in toluene, add Pd(PPh₃)₄ (0.05 equivalents) and CuI (0.1 equivalents).
-
Degas the mixture and then add triethylamine (3 equivalents).
-
Stir the reaction mixture at room temperature under an inert atmosphere until the starting material is consumed (monitor by TLC).
-
Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain the di-alkynylated intermediate.
Part B: Suzuki Coupling
Materials:
-
Di-alkynylated intermediate from Part A
-
Arylboronic acid
-
Pd(PPh₃)₄
-
Potassium carbonate (K₂CO₃)
-
Toluene/Water mixture (3:1)
Procedure:
-
In a flask, combine the di-alkynylated intermediate (1 equivalent), the arylboronic acid (1.2 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and K₂CO₃ (2 equivalents).
-
Add a degassed 3:1 mixture of toluene and water.
-
Heat the reaction mixture at 80-90 °C under an inert atmosphere for 12-16 hours.
-
After cooling to room temperature, separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the final trisubstituted phenol intermediate.
Caption: Workflow for pharmaceutical intermediate synthesis.
Summary of Cross-Coupling Reactivity
The following table provides a general guide to the expected reactivity and conditions for various palladium-catalyzed cross-coupling reactions with this compound.
| Reaction | Reactive Site(s) | Typical Catalyst System | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | C-I > C-Br | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃, Cs₂CO₃ | Toluene/H₂O, Dioxane | 80-100 |
| Sonogashira | C-I > C-Br | PdCl₂(PPh₃)₂/CuI | Et₃N, DIPA | THF, Toluene | Room Temp - 60 |
| Buchwald-Hartwig | C-I > C-Br | Pd₂(dba)₃/Xantphos or BINAP | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80-110 |
| Stille | C-I > C-Br | Pd(PPh₃)₄ | - | Toluene, DMF | 80-110 |
| Heck | C-I > C-Br | Pd(OAc)₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80-120 |
Conclusion
This compound is a highly promising and versatile building block for the synthesis of complex pharmaceutical intermediates. Its key advantage lies in the differential reactivity of its three halogen substituents, which enables selective and sequential functionalization through a variety of palladium-catalyzed cross-coupling reactions. The ability to introduce different functionalities at specific positions on the phenol ring in a controlled manner provides a powerful tool for medicinal chemists in the design and synthesis of novel drug candidates. The protocols and data presented here serve as a guide for researchers to harness the synthetic potential of this valuable compound in drug discovery and development programs.
References
- 1. WO2003075905A1 - Uso de derivados de fenoles 2,4-disubstituidos como inhibidores de la expresion de l-selectinas y de la isoforma inductible de la sintasa del oxido nitrico - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Ortho-selective C–H arylation of phenols with N-carboxyindoles under Brønsted acid- or Cu(i)-catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application of 4-Bromo-2,6-diiodophenol in Agrochemical Development: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,6-diiodophenol is a polyhalogenated aromatic compound with significant potential as a versatile building block in the synthesis of novel agrochemicals. The presence of three halogen atoms—one bromine and two iodine atoms—on the phenol ring offers multiple reactive sites for chemical modification. This unique substitution pattern allows for selective functionalization, enabling the development of new herbicides and insecticides with potentially enhanced efficacy, altered spectrum of activity, and improved metabolic stability.
This document provides detailed application notes and protocols for the hypothetical use of this compound in the development of a novel diphenyl ether herbicide. The methodologies and data presented are based on established principles of agrochemical synthesis and evaluation, drawing analogies from structurally related compounds.
Hypothetical Application: Synthesis of a Novel Diphenyl Ether Herbicide
Diphenyl ether herbicides are a well-established class of agrochemicals that inhibit the enzyme protoporphyrinogen oxidase (PPO), a critical enzyme in the chlorophyll and heme biosynthesis pathway in plants. By using this compound as a starting material, it is possible to synthesize novel diphenyl ether structures. The dual iodine atoms can be selectively replaced, and the bromine atom offers another point for diversification, potentially leading to compounds with improved herbicidal activity and crop selectivity.
Logical Workflow for Synthesis
The proposed synthetic route involves a two-step process starting with the protection of the phenolic hydroxyl group, followed by a nucleophilic aromatic substitution (SNAr) reaction to form the diphenyl ether linkage.
Caption: Synthetic workflow for a novel diphenyl ether herbicide.
Experimental Protocols
Protocol 1: Synthesis of a Hypothetical Diphenyl Ether Herbicide from this compound
Objective: To synthesize a novel diphenyl ether herbicide candidate for pre- and post-emergence weed control.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
4-Chloro-3-nitrophenol
-
Potassium hydroxide
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Toluene
-
Dean-Stark apparatus
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)
Methodology:
Step 1: Protection of the Phenolic Hydroxyl Group
-
To a solution of this compound (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).
-
Add benzyl bromide (1.1 equivalents) dropwise to the mixture at room temperature.
-
Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the O-benzylated intermediate.
Step 2: Formation of the Diphenyl Ether Linkage (Ullmann Condensation)
-
In a separate flask, dissolve 4-chloro-3-nitrophenol (1.2 equivalents) in anhydrous DMSO and add powdered potassium hydroxide (1.2 equivalents). Stir at room temperature for 30 minutes to form the potassium phenoxide salt.
-
To this mixture, add the O-benzylated intermediate from Step 1 (1 equivalent) and a catalytic amount of copper(I) iodide.
-
Heat the reaction mixture to 120-140 °C and stir for 18-24 hours under a nitrogen atmosphere. Monitor the reaction by TLC.
-
Cool the reaction mixture, pour it into ice-cold water, and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography to obtain the final diphenyl ether compound. The benzyl protecting group may be removed in a subsequent step if required, typically through catalytic hydrogenation.
Protocol 2: In Vitro Protoporphyrinogen Oxidase (PPO) Inhibition Assay
Objective: To determine the inhibitory activity of the synthesized diphenyl ether herbicide candidate against the PPO enzyme.
Materials:
-
Synthesized diphenyl ether compound
-
PPO enzyme extract (from a suitable plant source, e.g., spinach or corn)
-
Protoporphyrinogen IX (substrate)
-
Assay buffer (e.g., Tris-HCl with detergent)
-
Spectrophotometer
Methodology:
-
Prepare a stock solution of the synthesized compound in DMSO.
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the PPO enzyme extract to each well.
-
Add the different concentrations of the test compound or a known PPO inhibitor (positive control, e.g., fomesafen) to the wells. Include a negative control with DMSO only.
-
Pre-incubate the plate at a controlled temperature (e.g., 25 °C) for 15 minutes.
-
Initiate the enzymatic reaction by adding the substrate, protoporphyrinogen IX, to all wells.
-
Monitor the oxidation of protoporphyrinogen IX to protoporphyrin IX by measuring the increase in absorbance at a specific wavelength (e.g., 630 nm) over time using a spectrophotometer.
-
Calculate the rate of reaction for each concentration and determine the percentage of inhibition relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
Caption: Workflow for the in vitro PPO inhibition assay.
Quantitative Data Presentation (Hypothetical)
The following tables summarize hypothetical efficacy data for a novel diphenyl ether herbicide derived from this compound, designated as Compound X, in comparison to a commercial standard.
Table 1: In Vitro PPO Enzyme Inhibition
| Compound | Target Enzyme | Source Organism | IC50 (nM) |
| Compound X | PPO | Amaranthus retroflexus | 85 |
| Fomesafen (Standard) | PPO | Amaranthus retroflexus | 120 |
Table 2: Greenhouse Herbicidal Efficacy (Post-emergence)
| Weed Species | Compound | Application Rate (g a.i./ha) | Growth Inhibition (%) |
| Abutilon theophrasti | Compound X | 100 | 95 |
| Fomesafen | 100 | 92 | |
| Setaria faberi | Compound X | 100 | 25 |
| Fomesafen | 100 | 20 |
Signaling Pathway
The herbicidal action of diphenyl ethers is initiated by the inhibition of the PPO enzyme, leading to a cascade of cytotoxic events.
Caption: Signaling pathway of PPO-inhibiting herbicides.
Secondary Application: Development of Organophosphate Insecticides
Analogous to the synthesis of the insecticide profenofos from 4-bromo-2-chlorophenol, this compound could serve as a precursor for novel organophosphate insecticides. The phenolic hydroxyl group can be reacted with a suitable phosphorothioate chloride to generate new active ingredients. These compounds would be evaluated for their ability to inhibit acetylcholinesterase (AChE), a key enzyme in the nervous system of insects.
Conclusion
While direct applications of this compound in commercial agrochemicals are not yet established, its chemical structure presents a compelling platform for the development of new active ingredients. The potential to synthesize novel diphenyl ether herbicides and organophosphate insecticides makes this compound a valuable starting material for research and development in the agrochemical industry. The protocols and conceptual data provided herein offer a framework for exploring the potential of this compound in the discovery of next-generation crop protection solutions.
Application Notes and Protocols: Palladium-Catalyzed Functionalization of 4-Bromo-2,6-diiodophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,6-diiodophenol is a versatile, polyhalogenated building block valuable in the synthesis of complex molecular architectures. The differential reactivity of its carbon-halogen bonds (C-I > C-Br) under palladium catalysis allows for selective and sequential functionalization, making it an ideal scaffold for creating diverse libraries of substituted phenols.[1][2] This document provides detailed protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, enabling the targeted introduction of aryl, alkynyl, and amino moieties.
The strategic, stepwise functionalization of this compound opens avenues for the synthesis of novel pharmaceutical intermediates, agrochemicals, and materials with tailored properties. The protocols herein describe methods for both the protection of the phenolic hydroxyl group, to prevent potential interference with basic reaction conditions, and for direct coupling on the unprotected phenol.
Principle of Selectivity
The synthetic utility of this compound hinges on the chemoselective functionalization of its halogenated positions. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The energy barrier for this step is significantly lower for carbon-iodine bonds compared to carbon-bromine bonds.[2] This reactivity difference (I > Br > Cl) allows for the selective functionalization of the two ortho iodo-positions under milder conditions, while the para bromo-position remains intact for subsequent transformations under more forcing conditions.[3]
Hydroxyl Group Protection
The acidic nature of the phenolic proton can potentially interfere with the basic conditions required for many cross-coupling reactions. To circumvent this, the hydroxyl group can be protected with a variety of protecting groups. The methoxymethyl (MOM) ether is a suitable choice due to its stability in basic media and its straightforward removal under acidic conditions.
Protocol 1: O-Protection of this compound with a Methoxymethyl (MOM) group
This protocol describes the protection of the hydroxyl group of this compound as a MOM ether.
Materials:
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Chloromethyl methyl ether (MOM-Cl)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (1.5 eq.) dropwise to the stirred solution.
-
Slowly add MOM-Cl (1.2 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-bromo-4-(methoxymethoxy)-2,6-diiodobenzene.
Palladium-Catalyzed Cross-Coupling Reactions
The following protocols are based on established methodologies for analogous polyhalogenated systems and are expected to be adaptable for this compound (either O-protected or unprotected, with appropriate base selection).
Suzuki-Miyaura Coupling: Synthesis of Biaryl Phenols
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[3]
Protocol 2: Selective Di-arylation at the C-I Positions
This protocol describes the selective Suzuki-Miyaura coupling of two equivalents of an arylboronic acid at the 2- and 6-positions of O-protected or unprotected this compound.
Materials:
-
This compound (or its MOM-protected derivative) (1.0 eq.)
-
Arylboronic acid (2.2 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 eq.)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Schlenk flask and condenser
Procedure:
-
To a dry Schlenk flask, add this compound (or its MOM-protected derivative), the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add palladium(II) acetate and triphenylphosphine.
-
Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v).
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Representative Data for Selective Di-arylation at C-I Positions via Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Product | Representative Yield (%) |
| 1 | Phenylboronic acid | 4-Bromo-2,6-diphenylphenol | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 4-Bromo-2,6-bis(4-methoxyphenyl)phenol | 80-90 |
| 3 | 3-Tolylboronic acid | 4-Bromo-2,6-di(m-tolyl)phenol | 82-92 |
Note: Yields are illustrative, based on analogous reactions with similar substrates, and may vary depending on specific conditions and substrate.[3]
Sonogashira Coupling: Synthesis of Alkynyl Phenols
The Sonogashira reaction facilitates the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[4]
Protocol 3: Selective Di-alkynylation at the C-I Positions
This protocol outlines a general procedure for the selective Sonogashira coupling of terminal alkynes at the two iodo-positions of this compound.
Materials:
-
This compound (1.0 eq.)
-
Terminal alkyne (2.2 eq.)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-4 mol%)
-
Copper(I) iodide (CuI) (4-8 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., THF or DMF)
-
Nitrogen or Argon gas supply
-
Schlenk flask and standard glassware
Procedure:
-
Assemble the glassware under an inert atmosphere.
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous solvent and the amine base.
-
Degas the mixture by bubbling with the inert gas for 15-20 minutes.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C as required.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography.
Table 2: Representative Data for Selective Di-alkynylation at C-I Positions via Sonogashira Coupling
| Entry | Terminal Alkyne | Product | Representative Yield (%) |
| 1 | Phenylacetylene | 4-Bromo-2,6-bis(phenylethynyl)phenol | 88-96 |
| 2 | 1-Hexyne | 4-Bromo-2,6-bis(hex-1-yn-1-yl)phenol | 85-93 |
| 3 | (Trimethylsilyl)acetylene | 4-Bromo-2,6-bis((trimethylsilyl)ethynyl)phenol | 90-98 |
Note: Yields are illustrative, based on analogous reactions with similar substrates, and may vary depending on specific conditions and substrate.[4]
Buchwald-Hartwig Amination: Synthesis of Aminophenols
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[5] Similar to other cross-coupling reactions, selective amination at the more reactive iodo-positions is expected.
Protocol 4: Selective Di-amination at the C-I Positions
This protocol provides a general method for the selective Buchwald-Hartwig amination at the 2- and 6-positions of this compound. The use of an O-protected phenol is recommended to avoid complications with the strong base.
Materials:
-
1-Bromo-4-(methoxymethoxy)-2,6-diiodobenzene (1.0 eq.)
-
Primary or secondary amine (2.5 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (2-4 mol%)
-
Xantphos or other suitable biarylphosphine ligand (4-8 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (3.0 eq.)
-
Anhydrous toluene or dioxane
-
Nitrogen or Argon gas supply
-
Schlenk tube or sealed vial
Procedure:
-
In a glovebox or under a stream of inert gas, add the O-protected this compound, the palladium catalyst, the ligand, and the base to a dry Schlenk tube.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Stir vigorously and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
If necessary, deprotect the MOM group using acidic conditions (e.g., HCl in methanol) to yield the aminophenol.
Table 3: Representative Data for Selective Di-amination at C-I Positions via Buchwald-Hartwig Amination
| Entry | Amine | Product (after deprotection) | Representative Yield (%) |
| 1 | Morpholine | 4-Bromo-2,6-dimorpholinophenol | 75-85 |
| 2 | Aniline | 4-Bromo-2,6-bis(phenylamino)phenol | 70-80 |
| 3 | Benzylamine | 4-Bromo-2,6-bis(benzylamino)phenol | 72-82 |
Note: Yields are illustrative, based on analogous reactions with similar substrates, and may vary depending on specific conditions and substrate.
Visualizing the Workflow and Logic
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: General workflow for the functionalization of this compound.
Caption: Sequential functionalization strategy based on halogen reactivity.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling at a C-I bond.
References
Application Notes and Protocols for the Step-wise Derivatization of 4-Bromo-2,6-diiodophenol in Multi-step Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the multi-step derivatization of 4-Bromo-2,6-diiodophenol, a versatile building block for the synthesis of complex organic molecules. The strategic placement of three different halogen atoms on the phenol ring, with varying reactivities, allows for a sequential and site-selective introduction of diverse functional groups. This step-wise approach is of significant interest in the fields of medicinal chemistry and materials science for the creation of novel compounds with tailored properties.
The protocols outlined below are based on established synthetic methodologies for halogenated phenols and palladium-catalyzed cross-coupling reactions. While a direct, complete multi-step synthesis of a derivatized this compound is not extensively documented in a single source, the following procedures are constructed from reliable protocols for analogous substrates and reactions.
Synthesis of Starting Material: this compound
The synthesis of the starting material can be achieved through the di-iodination of 4-bromophenol. The hydroxyl group is a strong activating group, directing the incoming iodine atoms to the ortho positions.
Experimental Protocol: Di-iodination of 4-Bromophenol
This protocol is adapted from established methods for the ortho-iodination of phenols.[1][2][3]
Reaction Scheme: 4-Bromophenol + 2 I₂ → this compound + 2 HI
Materials and Reagents:
-
4-Bromophenol
-
Molecular Iodine (I₂)
-
30% Hydrogen Peroxide (H₂O₂)
-
Methanol
-
Sodium Thiosulfate (Na₂S₂O₃) solution (10% aqueous)
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-bromophenol (1.0 eq.) in methanol.
-
Add molecular iodine (2.2 eq.) to the solution and stir at room temperature.
-
Slowly add 30% hydrogen peroxide (3.0 eq.) dropwise to the stirring mixture.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the product with ethyl acetate (3x volume of methanol).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
| Reagent/Parameter | Condition/Amount | Purpose |
| 4-Bromophenol | 1.0 eq. | Starting Material |
| Molecular Iodine (I₂) | 2.2 eq. | Iodinating Agent |
| 30% Hydrogen Peroxide (H₂O₂) | 3.0 eq. | Oxidizing Agent |
| Methanol | Solvent | Reaction Medium |
| Temperature | Room Temperature | Reaction Condition |
| Reaction Time | 12-24 hours | To ensure completion |
| Expected Yield | 70-85% (estimated) | Product Yield |
Multi-step Derivatization of this compound
The differential reactivity of the carbon-halogen bonds (C-I > C-Br) in palladium-catalyzed cross-coupling reactions is the cornerstone of the step-wise derivatization strategy.[4] The following multi-step synthesis involves:
-
Protection of the phenolic hydroxyl group.
-
Selective double Sonogashira coupling at the two C-I bonds.
-
Suzuki coupling at the C-Br bond.
-
Deprotection of the hydroxyl group to yield the final derivatized phenol.
Overall Experimental Workflow
Caption: Overall workflow for the synthesis and derivatization of this compound.
Step 2.1: O-Protection of this compound
To prevent interference from the acidic phenolic proton in the subsequent cross-coupling reactions, the hydroxyl group is protected, for example, as a tert-butyldimethylsilyl (TBS) ether.
Experimental Protocol: O-Silylation
Materials and Reagents:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq.) and imidazole (2.5 eq.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add TBSCl (1.2 eq.) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 2-4 hours).
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography if necessary.
| Reagent/Parameter | Condition/Amount | Purpose |
| This compound | 1.0 eq. | Substrate |
| TBSCl | 1.2 eq. | Protecting Agent |
| Imidazole | 2.5 eq. | Base |
| Anhydrous DCM | Solvent | Reaction Medium |
| Temperature | Room Temperature | Reaction Condition |
| Reaction Time | 2-4 hours | To ensure completion |
| Expected Yield | >95% | Product Yield |
Step 2.2: Selective Double Sonogashira Coupling
This step utilizes the higher reactivity of the C-I bonds for a selective double Sonogashira coupling, leaving the C-Br bond intact for the next step.[4]
Experimental Protocol: Di-alkynylation
Materials and Reagents:
-
Protected this compound
-
Terminal Alkyne (e.g., Phenylacetylene) (2.2 eq.)
-
Pd(PPh₃)₂Cl₂ (0.05 eq.)
-
Copper(I) Iodide (CuI) (0.1 eq.)
-
Triphenylphosphine (PPh₃) (0.1 eq.)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the protected this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.05 eq.), CuI (0.1 eq.), and PPh₃ (0.1 eq.).
-
Add anhydrous THF, followed by triethylamine.
-
Add the terminal alkyne (2.2 eq.) via syringe.
-
Heat the reaction mixture to 50-60 °C and stir until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Reagent/Parameter | Condition/Amount | Purpose |
| Protected Phenol | 1.0 eq. | Substrate |
| Terminal Alkyne | 2.2 eq. | Coupling Partner |
| Pd(PPh₃)₂Cl₂ | 0.05 eq. | Palladium Catalyst |
| CuI | 0.1 eq. | Co-catalyst |
| PPh₃ | 0.1 eq. | Ligand |
| Triethylamine | Solvent/Base | Reaction Medium/Base |
| Temperature | 50-60 °C | Reaction Condition |
| Expected Yield | 80-90% (estimated) | Product Yield |
Step 2.3: Suzuki Coupling
The remaining C-Br bond is now functionalized using a Suzuki cross-coupling reaction.[5][6]
Experimental Protocol: Arylation
Materials and Reagents:
-
Di-alkynyl derivative from Step 2.2
-
Arylboronic acid (e.g., Phenylboronic acid) (1.5 eq.)
-
Pd(PPh₃)₄ (0.05 eq.)
-
Potassium Carbonate (K₂CO₃) (2.0 eq.)
-
Toluene/Ethanol/Water mixture (e.g., 4:1:1)
-
Ethyl Acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine the di-alkynyl derivative (1.0 eq.), arylboronic acid (1.5 eq.), Pd(PPh₃)₄ (0.05 eq.), and K₂CO₃ (2.0 eq.).
-
Add the degassed solvent mixture (Toluene/Ethanol/Water).
-
Heat the reaction mixture to reflux (around 80-90 °C) under an inert atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
| Reagent/Parameter | Condition/Amount | Purpose |
| Di-alkynyl Derivative | 1.0 eq. | Substrate |
| Arylboronic acid | 1.5 eq. | Coupling Partner |
| Pd(PPh₃)₄ | 0.05 eq. | Palladium Catalyst |
| K₂CO₃ | 2.0 eq. | Base |
| Toluene/Ethanol/Water | Solvent | Reaction Medium |
| Temperature | 80-90 °C | Reaction Condition |
| Expected Yield | 75-85% (estimated) | Product Yield |
Step 2.4: Deprotection
The final step is the removal of the silyl protecting group to reveal the phenolic hydroxyl group.
Experimental Protocol: O-Desilylation
Materials and Reagents:
-
Tri-substituted derivative from Step 2.3
-
Tetrabutylammonium fluoride (TBAF) (1.0 M in THF) (1.5 eq.)
-
Tetrahydrofuran (THF)
-
Ethyl Acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the silylated compound (1.0 eq.) in THF.
-
Add the TBAF solution (1.5 eq.) and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final product by flash column chromatography.
| Reagent/Parameter | Condition/Amount | Purpose |
| Tri-substituted Derivative | 1.0 eq. | Substrate |
| TBAF (1.0 M in THF) | 1.5 eq. | Deprotecting Agent |
| THF | Solvent | Reaction Medium |
| Temperature | Room Temperature | Reaction Condition |
| Reaction Time | 1-2 hours | To ensure completion |
| Expected Yield | >90% | Product Yield |
Application Notes: Potential in Drug Discovery
Polyhalogenated phenols and their derivatives are known to exhibit a range of biological activities, making them interesting scaffolds for drug discovery. The derivatized compounds synthesized through the protocols above can be screened for various therapeutic applications.
Enzyme Inhibition: Many natural and synthetic phenolic compounds are known to be enzyme inhibitors.[7] The synthesized derivatives of this compound could be investigated as potential inhibitors of enzymes such as:
-
Carbonic Anhydrases (CAs): These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and as diuretics.[8][9][10]
-
Acetylcholinesterase (AChE): Inhibition of AChE is a key strategy in the treatment of Alzheimer's disease.[11]
-
Kinases: Polyphenols have been shown to inhibit protein kinases involved in cancer signaling pathways, such as the MAPK and JAK-STAT pathways.[12][13][14]
Antimicrobial and Anticancer Activity: Halogenated phenols have demonstrated antimicrobial and cytotoxic activities.[15] The novel structures generated can be tested against various bacterial and cancer cell lines to identify potential new therapeutic agents.
Signaling Pathway Diagrams
Caption: Mechanism of Carbonic Anhydrase (CA) inhibition.
Caption: Mechanism of Acetylcholinesterase (AChE) inhibition.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. 4-Bromo-2-iodophenol | C6H4BrIO | CID 10924532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 10. lecturio.com [lecturio.com]
- 11. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polyphenols as small molecular inhibitors of signaling cascades in carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Polyphenols Targeting MAP Kinase Signaling Pathway in Neurological Diseases: Understanding Molecular Mechanisms and Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Common side reactions in the synthesis of 4-Bromo-2,6-diiodophenol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2,6-diiodophenol.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and direct synthetic approach is the ortho-iodination of 4-bromophenol.[1] The hydroxyl group of 4-bromophenol is strongly activating and directs incoming electrophiles to the ortho positions. Since the para position is already occupied by a bromine atom, iodination occurs at the two available ortho positions (C2 and C6).[1][2]
Q2: What are the most likely impurities in the synthesis of this compound?
Common impurities can include:
-
Unreacted starting material: 4-bromophenol.
-
Mono-iodinated intermediate: 4-Bromo-2-iodophenol.
-
Other regioisomers: Although less common due to the strong directing effect of the hydroxyl group, trace amounts of other isomers might form depending on reaction conditions.
-
Dehalogenated byproducts: Phenol or bromophenol resulting from the loss of iodine or bromine atoms.[3]
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress.[1][2] The starting material, intermediate, and final product will have different Rf values, allowing for visualization of the reaction's progression. Due to the presence of aromatic rings, these compounds are typically UV active and can be visualized under a UV lamp.[3]
Q4: What are the recommended purification methods for the crude product?
The most common methods for purifying the crude this compound are:
-
Recrystallization: This is a powerful technique for purifying solid products.[2][3] Suitable solvents include hexanes, ethanol, methanol, or mixtures of these with water.[3]
-
Flash column chromatography: This method is effective for separating the desired product from impurities with different polarities.[1][3] A silica gel stationary phase with a solvent system like ethyl acetate/hexanes is a common starting point.[3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of the Desired Product | Incomplete reaction. | - Increase the reaction time. - Increase the equivalents of the iodinating agent. - Ensure the reaction temperature is optimal. |
| Suboptimal reaction conditions. | - Verify the purity of starting materials and reagents. - Ensure the solvent is anhydrous if required by the protocol. | |
| Presence of Significant Amounts of Mono-iodinated Intermediate (4-Bromo-2-iodophenol) | Insufficient iodinating agent. | - Increase the molar equivalents of the iodinating agent (e.g., N-iodosuccinimide or iodine). |
| Short reaction time. | - Extend the reaction time and monitor closely using TLC until the mono-iodinated spot disappears or is minimized. | |
| Formation of Unidentified Side Products | Reaction temperature is too high. | - Lower the reaction temperature to minimize the formation of degradation products or undesired isomers. |
| Presence of impurities in the starting material. | - Purify the starting 4-bromophenol before use. | |
| Difficulty in Purifying the Product by Recrystallization | The product "oils out" instead of crystallizing. | - Ensure the correct solvent or solvent mixture is being used. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[3] - Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[2][3] |
| High levels of impurities are present. | - Perform a preliminary purification step, such as passing the crude product through a short plug of silica gel, to remove baseline impurities before recrystallization.[3] | |
| Poor Separation During Column Chromatography | Inappropriate solvent system. | - Experiment with different eluent systems to improve separation. For halogenated aromatic compounds with similar polarities, a standard solvent system may not be sufficient.[3] |
| Co-elution of the product with an impurity. | - Use a shallower solvent gradient and a longer column to enhance separation.[3] | |
| The compound is unstable on silica gel. | - Phenolic compounds can sometimes streak or decompose on acidic silica gel. Consider neutralizing the silica gel by adding a small amount of a non-nucleophilic base like triethylamine (1-3%) to the eluent system.[3] |
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of halogenated phenols, which can be used as a reference for the synthesis of this compound.
| Parameter | Value | Notes |
| Starting Material | 4-Bromophenol | - |
| Iodinating Agent | N-Iodosuccinimide (NIS) or Iodine (I₂) with an oxidizing agent | NIS is often used in a 2.2 to 2.5 molar excess for di-iodination. |
| Typical Solvent | Acetonitrile, Glacial Acetic Acid | Anhydrous conditions are often preferred. |
| Reaction Temperature | Room Temperature to 50°C | Higher temperatures may lead to side reactions. |
| Typical Reaction Time | 2 - 24 hours | Monitored by TLC. |
| Expected Yield | 60 - 85% | Yields can vary significantly based on the specific protocol and purification method. |
| Purity after Purification | >97% | Can be achieved by recrystallization or column chromatography. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is based on established methods for the di-iodination of phenols.
Materials:
-
4-Bromophenol
-
N-Iodosuccinimide (NIS)
-
Anhydrous Acetonitrile
-
1 M Hydrochloric acid
-
10% (w/v) Sodium thiosulfate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve 4-bromophenol (1 equivalent) in anhydrous acetonitrile.
-
Add N-iodosuccinimide (2.2 equivalents) to the solution in portions at room temperature while stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Upon completion, quench the reaction by adding 1 M hydrochloric acid.
-
Extract the product with ethyl acetate (3 x volume of acetonitrile).
-
Wash the combined organic layers with 10% sodium thiosulfate solution to remove any unreacted iodine, followed by brine.[2]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]
-
Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture or by flash column chromatography.
Visualizations
Troubleshooting Logic for Synthesis of this compound
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 4-Bromo-2,6-diiodophenol Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 4-Bromo-2,6-diiodophenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: The synthesis of this compound, typically achieved through the iodination of 4-bromophenol, can lead to several impurities. The most prevalent include:
-
Unreacted 4-bromophenol: Incomplete iodination is a common source of this starting material impurity.
-
Mono-iodinated intermediates: Species such as 4-bromo-2-iodophenol are frequent byproducts if the reaction does not go to completion.
-
Regioisomers: Although the hydroxyl group directs iodination to the ortho positions, trace amounts of other isomers might form depending on the reaction conditions.
-
Dehalogenated byproducts: Loss of iodine or bromine atoms can occur under certain conditions, leading to simpler halogenated phenols.
-
Residual iodinating agents and their byproducts: Depending on the chosen iodination reagent (e.g., I₂, NIS), residual amounts or their reaction byproducts may contaminate the crude product.
Q2: How can I effectively monitor the progress of the this compound synthesis to minimize impurities?
A2: Thin-Layer Chromatography (TLC) is an effective and straightforward method for monitoring the reaction progress.[1] Due to the aromatic nature of the starting material and products, they are typically UV active and can be visualized under a UV lamp.[1] Staining with iodine can also be an effective visualization technique for these compounds.[1] By comparing the spot of the reaction mixture with the starting material (4-bromophenol) and, if available, a standard of the desired product, you can track the consumption of the starting material and the formation of the product. An ideal TLC solvent system should provide good separation between the starting material, intermediates, and the final product. A mixture of hexanes and ethyl acetate is a good starting point for developing a suitable TLC method.[2]
Q3: What are the recommended purification techniques for crude this compound?
A3: The primary purification methods for this compound are column chromatography and recrystallization.
-
Flash Column Chromatography: This is a highly effective method for separating the desired product from impurities with different polarities.[1] Silica gel is the most common stationary phase.[3]
-
Recrystallization: This technique is suitable for purifying solid products on a larger scale and can yield highly pure crystalline material.[1] The choice of solvent is critical for successful recrystallization.[1]
Q4: How can I confirm the purity and identity of the purified this compound?
A4: A combination of analytical techniques should be used to confirm the purity and identity of the final product:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule.
-
Mass Spectrometry (MS): This will determine the molecular weight and provide fragmentation patterns characteristic of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for assessing the purity of the final product and quantifying any minor impurities.[2]
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.[2]
Troubleshooting Guides
Purification by Flash Column Chromatography
Flash column chromatography is a primary method for purifying the reaction products of this compound.[1] Below are common problems and their solutions.
| Problem | Possible Cause | Solution |
| Poor Separation of Product from Impurities | Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating compounds with similar polarities, a common issue with polyhalogenated phenols.[1] | Experiment with different solvent systems. A gradient elution, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is recommended.[2] For aromatic compounds, adding a solvent like toluene to the mobile phase can sometimes improve separation due to π-π stacking interactions.[1] |
| Co-elution of Regioisomers: Isomeric byproducts can have very similar polarities to the desired product, making separation difficult.[1] | Employ a long chromatography column and a very slow, shallow gradient to enhance resolution.[1] In challenging cases, preparative HPLC may be necessary.[1] | |
| Sample Overload: Loading too much crude material onto the column leads to broad peaks and poor separation.[1] | As a general guideline, the amount of crude product loaded should be no more than 2% of the mass of the silica gel (e.g., for a 50g silica gel column, load no more than 1g of crude material).[1] | |
| Product is Not Eluting from the Column | Product is Too Polar: The phenolic hydroxyl group can cause the compound to bind strongly to the silica gel. | Increase the polarity of the eluent system. A gradient containing a more polar solvent like methanol in dichloromethane may be required to elute highly polar compounds.[1] |
| Compound Decomposition on Silica Gel: Phenolic compounds can sometimes streak or decompose on acidic silica gel.[1] | Neutralize the silica gel by preparing a slurry with a small amount of triethylamine (1-2%) in the eluent before packing the column. Alternatively, use a different stationary phase like alumina.[1] | |
| Low Yield After Column Chromatography | Compound is Too Soluble in the Elution Solvent: If the eluent is too polar, the product may elute too quickly with impurities, leading to mixed fractions and lower yields of pure product. | Decrease the polarity of the starting solvent system.[4] |
| Incomplete Elution: Some of the product may remain on the column. | After collecting the main fractions, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or methanol) to ensure all the product has been eluted.[4] |
Purification by Recrystallization
Recrystallization is a powerful technique for obtaining high-purity crystalline this compound.[5]
| Problem | Possible Cause | Solution |
| Product Does Not Crystallize or "Oils Out" | Inappropriate Solvent: The ideal solvent should dissolve the compound when hot but be a poor solvent at room temperature.[1] | Screen a range of solvents with varying polarities. For polyhalogenated phenols, common recrystallization solvents include hexanes, ethanol, methanol, or mixtures of these with water.[1] A mixed solvent system (a "good" solvent and a "poor" solvent) can be effective.[6] |
| Presence of Impurities: High levels of impurities can inhibit crystal formation.[1] | It is often beneficial to first pass the crude product through a short plug of silica gel to remove baseline impurities before attempting recrystallization.[1] | |
| Solution is Supersaturated or Cooled Too Rapidly: If the solution is too concentrated or cooled too quickly, the product may precipitate as an oil or form small, impure crystals.[1] | Use a more dilute solution by adding more hot solvent. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote slow cooling.[1][6] | |
| No Crystal Formation Upon Cooling | Solution is Not Supersaturated: The concentration of the product in the solvent is too low. | Induce crystallization by scratching the inside of the flask with a glass rod to create nucleation sites or by adding a seed crystal of the pure product.[6] You can also reduce the solvent volume by evaporation and then allow the solution to cool again.[6] |
| Low Yield of Recrystallized Product | Too Much Solvent Used: A significant amount of the product may remain dissolved in the mother liquor.[6] | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. To recover more product, the mother liquor can be concentrated and cooled to obtain a second crop of crystals.[6] |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is adapted from general methods for the halogenation of phenols.[5][7]
Materials:
-
4-Bromophenol
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Sodium thiosulfate solution (10% aqueous)
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-bromophenol (1 equivalent) in anhydrous acetonitrile.
-
Slowly add N-iodosuccinimide (2.2 equivalents) to the solution in portions at room temperature while stirring.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), quench the reaction by adding 1 M hydrochloric acid.
-
Extract the product with ethyl acetate (3 times the volume of acetonitrile).
-
Wash the combined organic layers with a 10% sodium thiosulfate solution to remove any unreacted iodine, followed by a wash with brine.[7]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[7]
General Protocol for Column Chromatography Purification
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Hexanes (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).[4]
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform and crack-free packed bed. Drain the excess solvent until it is level with the top of the silica.[4]
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial elution solvent or a slightly more polar solvent (e.g., dichloromethane). Carefully apply the sample to the top of the silica bed.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical starting gradient might be from 0% to 20% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
General Protocol for Recrystallization
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, hexanes, or a mixture)
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude product and a small amount of the chosen solvent. Heat the mixture while stirring.[6]
-
Achieve Saturation: Continue adding the solvent in small portions until the compound completely dissolves at the boiling point of the solvent.[6]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[6]
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.[6]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[6]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.[6]
Data Presentation
Table 1: Suggested Starting Conditions for Purification
| Purification Method | Stationary/Mobile Phase or Solvent | Key Parameters to Optimize |
| Flash Column Chromatography | Silica Gel; Hexanes/Ethyl Acetate Gradient | Gradient steepness, flow rate, column dimensions |
| Recrystallization | Ethanol, Methanol, Hexanes, or mixtures (e.g., Ethanol/Water) | Solvent choice, cooling rate, concentration |
Table 2: Predicted Spectroscopic Data for Structurally Similar 4-Bromo-3-iodophenol
Note: This data is for a structural isomer and should be used as a reference for expected peak regions and patterns for this compound.
| Technique | Predicted Data |
| ¹H NMR (500 MHz, CDCl₃) | Aromatic protons expected in the range of δ 6.8 - 7.7 ppm. The phenolic -OH signal is typically a broad singlet between δ 5.0 - 6.0 ppm, but its position is concentration and solvent dependent.[7] |
| ¹³C NMR (125 MHz, CDCl₃) | Aromatic carbons are expected in the range of δ 90 - 160 ppm. The carbon attached to the iodine (C-I) will be significantly shielded due to the "heavy atom effect".[7] |
| Mass Spectrometry (EI) | A prominent molecular ion peak (M⁺) is expected, showing a characteristic isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br in a ~1:1 ratio).[7] Major fragments would likely correspond to the loss of Br, I, and CO.[7] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
Minimizing homocoupling in Suzuki reactions with 4-Bromo-2,6-diiodophenol
Technical Support Center: Suzuki Reactions with 4-Bromo-2,6-diiodophenol
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving the polyhalogenated substrate, this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is boronic acid homocoupling, and why is it a major issue?
A1: Homocoupling is a common and problematic side reaction in Suzuki couplings where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl compound.[1][2] This is highly undesirable because it consumes your valuable boronic acid, reduces the yield of the intended cross-coupled product, and introduces a byproduct that can be difficult to separate during purification.[3]
The primary causes of homocoupling are:
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Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Palladium(0) catalyst to Palladium(II) species.[4] These Pd(II) species are known to promote the homocoupling of boronic acids.[1][5]
-
Use of Pd(II) Precatalysts: When a Pd(II) salt like Pd(OAc)₂ is used, it can react directly with the boronic acid to generate the homocoupled product before its reduction to the catalytically active Pd(0) state.[1][6]
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Suboptimal Reaction Conditions: An inappropriate choice of base, solvent, or ligand can create conditions where the homocoupling pathway is kinetically favorable.[2][7]
Q2: I'm observing significant homocoupling. What are the first troubleshooting steps I should take?
A2: If you are observing significant homocoupling, the most critical factor to address is the exclusion of oxygen. The presence of O₂ is a primary driver of this side reaction.[4][8]
Immediate Troubleshooting Steps:
-
Improve Degassing: Ensure all solvents (including water) and the reaction vessel are rigorously deoxygenated. Subsurface sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes is highly effective.[2][3] For highly sensitive systems, perform at least three vacuum/backfill cycles with an inert gas.[1]
-
Switch to a Pd(0) Precatalyst: If you are using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂), switch to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.[2][3] This avoids the initial presence of Pd(II) that can directly promote homocoupling.
-
Add a Mild Reducing Agent: If you must use a Pd(II) source, consider adding a mild reducing agent like potassium formate (1-2 equivalents). This can help reduce Pd(II) to the active Pd(0) state in situ without interfering with the main catalytic cycle.[2][8]
Below is a logical workflow to diagnose and solve issues with homocoupling.
Q3: How can I achieve selective coupling with this compound?
A3: The reactivity of halogens in Suzuki coupling generally follows the order I > Br > Cl.[9] This inherent difference in reactivity is advantageous for your substrate, this compound. You can achieve selective coupling at the more reactive C-I positions first.
-
For Di-substitution at Iodine Positions: Use approximately 2.0-2.2 equivalents of your boronic acid under standard Suzuki conditions. The C-I bonds will react preferentially, leaving the C-Br bond intact for a potential subsequent, different coupling reaction.[10]
-
For Mono-substitution at an Iodine Position: Achieving selective mono-arylation can be more challenging. Key strategies include:
-
Stoichiometry Control: Use a slight deficiency of the boronic acid (e.g., 0.9 equivalents).
-
Lower Temperature: Running the reaction at a lower temperature can increase selectivity by favoring the reaction at the most active site.
-
Slower Addition: A slow addition of the boronic acid via syringe pump can help maintain a low concentration, favoring mono-substitution.
-
Q4: Which catalyst, ligand, and base combination is a good starting point for this substrate?
A4: The optimal conditions depend on the specific boronic acid used. However, a robust starting point for selective di-arylation at the iodine positions of a similar substrate (4-bromo-2,6-diiodoaniline) has been reported and can be adapted.[10]
| Component | Recommendation | Rationale |
| Substrate | This compound | Reactivity Order: I > Br allows for selective coupling.[9] |
| Boronic Acid | 2.2 equivalents | To ensure complete di-substitution at the C-I positions.[10] |
| Catalyst | Pd(OAc)₂ (2 mol%) or Pd(PPh₃)₄ (3-5 mol%) | Pd(PPh₃)₄ is a Pd(0) source and may reduce homocoupling.[3][11] |
| Ligand | PPh₃ (8 mol%) or Bulky Ligands (SPhos, XPhos) | Bulky, electron-rich ligands can accelerate the desired catalytic cycle and suppress side reactions.[1][3] |
| Base | K₂CO₃ or K₃PO₄ (3.0 equivalents) | The choice of base can significantly influence the outcome; screening may be necessary.[2][12] |
| Solvent | 1,4-Dioxane/Water or Toluene/Water (e.g., 4:1) | Aqueous mixtures are common and effective, but the ratio can be critical to avoid side reactions like dehalogenation.[12][13] |
| Temperature | 80-90 °C | A common temperature range for Suzuki couplings.[9] |
Understanding the Mechanism: The Homocoupling Pathway
To effectively troubleshoot, it is helpful to visualize how homocoupling occurs. It is a deviation from the main Suzuki catalytic cycle, often initiated by Pd(II) species.
Detailed Experimental Protocols
Protocol 1: Selective Di-Arylation of this compound at C-I Positions
This protocol is adapted from established procedures for similar polyhalogenated substrates and serves as a robust starting point.[10][11]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (2.2 mmol, 2.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 0.03 equiv)
-
K₂CO₃ (3.0 mmol, 3.0 equiv), finely powdered
-
1,4-Dioxane and Water (degassed)
Procedure:
-
Inerting the System: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the this compound, arylboronic acid, and potassium carbonate. Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a fully inert atmosphere.[1]
-
Reagent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., 10 mL in a 4:1 v/v ratio) via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[9]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to isolate the desired 4-bromo-2,6-diarylphenol.[1]
Protocol 2: Subsequent Coupling at the C-Br Position
The product from Protocol 1 can be used in a second Suzuki reaction, often requiring more forcing conditions to react at the less reactive C-Br bond.
Materials:
-
4-Bromo-2,6-diarylphenol (from Protocol 1) (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
Pd(dppf)Cl₂ (0.05 mmol, 0.05 equiv) or a catalyst system with a bulky, electron-rich ligand like SPhos.
-
Cs₂CO₃ (3.0 mmol, 3.0 equiv)
-
Toluene and Water (degassed)
Procedure:
-
Follow the same inerting and setup procedure as in Protocol 1, using the 4-bromo-2,6-diarylphenol as the starting material. A more active catalyst system and a stronger base like Cesium Carbonate (Cs₂CO₃) are recommended.
-
The reaction may require a higher temperature (e.g., 100-110 °C) to facilitate the oxidative addition at the C-Br bond.
-
Monitor, work up, and purify as described in Protocol 1 to yield the unsymmetrical tri-substituted phenol.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Bromo-2,6-diiodophenol Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Bromo-2,6-diiodophenol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most promising synthetic route to this compound?
A1: Two primary synthetic strategies are viable for the synthesis of this compound:
-
Route A: Di-iodination of 4-bromophenol. This is a direct approach where the two ortho positions relative to the hydroxyl group are iodinated.
-
Route B: Bromination of 2,6-diiodophenol. This route requires the initial synthesis of 2,6-diiodophenol, followed by bromination at the para position.
The choice between these routes may depend on the availability of starting materials and the specific challenges encountered in your laboratory.
Q2: What are the common challenges in the synthesis of polyhalogenated phenols like this compound?
A2: Common challenges include:
-
Low Regioselectivity: The hydroxyl group is a strong ortho-, para-director, which can lead to the formation of a mixture of isomers, especially in mono-halogenation reactions.
-
Steric Hindrance: Introducing multiple bulky halogen atoms (especially iodine) onto the aromatic ring can be sterically hindered, potentially leading to incomplete reactions and lower yields.
-
Side Reactions: Over-halogenation can occur, leading to the formation of undesired polyhalogenated byproducts. Conversely, incomplete halogenation will leave starting material or mono-halogenated intermediates in the reaction mixture.
-
Purification Difficulties: The final product and byproducts often have similar polarities, making separation by chromatography or recrystallization challenging.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable eluent system, such as a mixture of ethyl acetate and hexanes, can be used to separate the starting material, intermediates, and the final product. The spots can be visualized under UV light.
Q4: What are the typical work-up procedures for these reactions?
A4: A typical aqueous work-up involves quenching the reaction with a reducing agent like sodium thiosulfate to remove any unreacted halogen. The product is then extracted into an organic solvent (e.g., ethyl acetate), washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material | - Inactive halogenating agent.- Insufficient reaction time or temperature.- Catalyst (if used) is poisoned or inactive. | - Use a fresh batch of the halogenating agent.- Monitor the reaction by TLC and extend the reaction time or cautiously increase the temperature.- Ensure the catalyst is of high quality and the reaction is performed under appropriate inert conditions if necessary. |
| Formation of multiple products (isomers) | - Reaction conditions are not optimized for regioselectivity.- For mono-halogenation, the directing effects of the substituents are not sufficiently controlled. | - Adjust the solvent polarity. Nonpolar solvents can sometimes favor para-substitution[1].- Lower the reaction temperature to increase selectivity[1].- Consider using a protecting group strategy to block certain positions and direct the halogenation to the desired site[2]. |
| Presence of mono-iodinated byproduct (4-Bromo-2-iodophenol) in di-iodination of 4-bromophenol | - Insufficient amount of iodinating agent.- Incomplete reaction. | - Increase the equivalents of the iodinating agent (e.g., from 2.2 to 2.5 equivalents).- Extend the reaction time and monitor closely by TLC until the mono-iodinated intermediate is consumed. |
| Presence of starting material (2,6-diiodophenol) in the bromination reaction | - Insufficient amount of brominating agent.- Incomplete reaction. | - Increase the equivalents of the brominating agent.- Ensure adequate reaction time. |
| Product is a dark, oily residue after work-up | - Presence of colored impurities from side reactions or decomposition.- Residual solvent. | - Purify the crude product by column chromatography on silica gel.- Attempt recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes)[3].- Ensure all solvent is removed under high vacuum. |
| Difficulty in purifying the final product | - Similar polarity of the desired product and byproducts. | - Use a long chromatography column with a shallow solvent gradient for better separation.- Try a different solvent system for recrystallization.- Consider derivatization of the phenolic hydroxyl group to alter the polarity for easier separation, followed by deprotection. |
Experimental Protocols
Route A: Synthesis of this compound via Di-iodination of 4-Bromophenol
This protocol is an adaptation based on the mono-iodination of 4-bromophenol[3][4].
Materials:
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4-Bromophenol
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N-Iodosuccinimide (NIS)
-
Anhydrous Acetonitrile
-
1 M Hydrochloric Acid
-
10% (w/v) Sodium Thiosulfate Solution
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Saturated Sodium Chloride Solution (brine)
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve 4-bromophenol (1 equivalent) in anhydrous acetonitrile.
-
Add N-iodosuccinimide (2.2 - 2.5 equivalents) to the solution in portions at room temperature while stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is expected to be complete within several hours.
-
Upon completion, quench the reaction by adding 1 M hydrochloric acid.
-
Extract the product with ethyl acetate (3 x volume of acetonitrile).
-
Wash the combined organic layers with 10% sodium thiosulfate solution to remove any unreacted iodine, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a mixture of ethyl acetate and hexanes.
Route B: Synthesis of this compound via Bromination of 2,6-Diiodophenol
This protocol is based on the bromination of substituted phenols[5].
Step 1: Synthesis of 2,6-Diiodophenol
A plausible method for the synthesis of 2,6-diiodophenol from phenol involves using an iodinating agent in a suitable solvent.
Step 2: Bromination of 2,6-Diiodophenol
Materials:
-
2,6-Diiodophenol
-
Bromine or N-Bromosuccinimide (NBS)
-
Dichloromethane (anhydrous)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Sulfite Solution
-
Anhydrous Sodium Sulfate
-
Ethanol
-
Water
Procedure:
-
In a dry, three-necked, round-bottomed flask fitted with a dropping funnel and a gas outlet, dissolve 2,6-diiodophenol (1 equivalent) in anhydrous dichloromethane.
-
Cool the flask in an ice-water bath.
-
Prepare a solution of bromine (1.1 equivalents) in dichloromethane and add it dropwise to the stirred solution of 2,6-diiodophenol over 1 hour.
-
Stir the reaction mixture at 0°C for an additional 10–20 minutes after the addition is complete.
-
Slowly add saturated aqueous sodium sulfite solution at 0°C and continue stirring at room temperature until the color of bromine disappears.
-
Pour the mixture into a separatory funnel containing saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from an ethanol-water mixture to furnish this compound.
Quantitative Data
The following table summarizes expected yields for reactions related to the synthesis of this compound, based on literature for similar compounds. Actual yields may vary depending on experimental conditions and scale.
| Reaction | Starting Material | Product | Reagents | Solvent | Reported Yield | Reference |
| Iodination | 2,6-Dibromophenol | 2,6-Dibromo-4-iodophenol | N-Iodosuccinimide | Acetonitrile | 92% | [Journal of Organic Chemistry, 2004, 69, 10, p. 3477-3480] |
| Bromination | 2,6-di-tert-butylphenol | 4-bromo-2,6-di-tert-butylphenol | Bromine | Dichloromethane | 76% | Organic Syntheses, Coll. Vol. 9, p.124 (1998) |
Visualizations
Experimental Workflow: Synthesis of this compound (Route A)
Caption: Workflow for the synthesis of this compound via di-iodination of 4-bromophenol.
Logical Relationship: Troubleshooting Low Yield
Caption: Troubleshooting guide for addressing low yield in the synthesis of this compound.
References
Column chromatography techniques for purifying 4-Bromo-2,6-diiodophenol products
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully purifying 4-Bromo-2,6-diiodophenol using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying this compound by column chromatography?
A1: The main challenges include the compound's potential for strong interaction with silica gel due to its phenolic hydroxyl group, leading to peak tailing. Additionally, the presence of structurally similar impurities, such as isomers or partially halogenated starting materials, can make separation difficult. The relatively high molecular weight and potential for low solubility in non-polar solvents can also pose challenges for sample loading and elution.
Q2: What is a good starting point for selecting a solvent system for TLC analysis of this compound?
A2: A common starting point for halogenated phenols is a mixture of a non-polar and a moderately polar solvent. A gradient of ethyl acetate in hexanes is a standard choice.[1] For initial screening on a TLC plate, begin with a low polarity mixture, such as 5-10% ethyl acetate in hexanes, and gradually increase the polarity to achieve an optimal Rf value between 0.2 and 0.4 for good separation on a column.[1] Toluene-based systems can also be effective for aromatic compounds.
Q3: My phenolic compound is streaking or "tailing" on the silica gel column. What can I do?
A3: Peak tailing is a common issue with phenols due to the acidic nature of the hydroxyl group interacting with the silica surface. To mitigate this, you can add a small amount of a modifier like acetic acid or formic acid (typically 0.1-1%) to your eluent. This can help to reduce the strong interactions and improve the peak shape.
Q4: I suspect my this compound is decomposing on the silica gel column. How can I confirm this and what are the alternatives?
A4: To check for decomposition, you can perform a 2D TLC. Spot your compound on a TLC plate, run it in a solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If new spots appear that were not on the diagonal, your compound is likely unstable on silica.[2] If decomposition is confirmed, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[2]
Q5: What are the likely impurities I might encounter in my crude this compound product?
A5: Common impurities can include unreacted starting materials (e.g., 4-bromophenol), incompletely iodinated intermediates (e.g., 4-bromo-2-iodophenol), and isomeric byproducts where the halogens are in different positions on the phenol ring. Dehalogenated products are also a possibility under certain reaction conditions.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the column chromatography purification of this compound.
| Problem | Possible Cause | Solution |
| Poor Separation of Product from Impurities | Inappropriate solvent system. The polarity of the eluent may not be optimal for separating compounds with similar polarities. | Systematically screen different solvent systems using TLC. Consider using a toluene-based system which can improve separation of aromatic compounds due to π-π stacking interactions. A shallow gradient elution can also enhance separation. |
| Co-elution of isomers. Isomeric byproducts can have very similar polarities to the desired product. | A slow gradient and a longer column can improve the resolution between isomers. In challenging cases, preparative HPLC may be necessary. | |
| Column overloading. Loading too much crude material leads to broad peaks and poor separation. | As a general guideline, the amount of crude product should be no more than 1-2% of the mass of the silica gel. | |
| Product is Not Eluting from the Column | The elution solvent is not polar enough to move the highly polar this compound. | Gradually increase the polarity of the mobile phase. If the product is still retained, a flush with a more polar solvent like methanol can be attempted, but be aware that this may also elute highly polar impurities. |
| The compound has decomposed on the column. Iodinated phenols can be sensitive to the acidic nature of silica gel. | Test for stability using 2D TLC.[2] If decomposition is occurring, switch to a neutral stationary phase like alumina.[2] | |
| Product Elutes Too Quickly (with the solvent front) | The initial solvent system is too polar. | Start the elution with a less polar solvent system. For example, begin with 100% hexanes or a very low percentage of ethyl acetate in hexanes. |
| Tailing of the Product Peak | Strong interaction between the phenolic -OH group and the acidic silanol groups on the silica surface. | Add a small amount (0.1-1%) of acetic acid or formic acid to the mobile phase to suppress this interaction. |
| Low Yield of Purified Product | Incomplete elution from the column. | After the main product has eluted, flush the column with a highly polar solvent (e.g., 10-20% methanol in dichloromethane) to ensure all of the product has been recovered. |
| The compound is spread across too many fractions due to poor separation. | Optimize the solvent system and gradient to achieve a sharper elution profile. |
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline and should be optimized based on TLC analysis of your specific crude product mixture.
1. Materials and Reagents:
-
Crude this compound
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Silica gel (60 Å, 230-400 mesh)
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Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
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Toluene (HPLC grade)
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Dichloromethane (HPLC grade)
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Glass chromatography column
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TLC plates (silica gel coated)
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Fraction collection tubes
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Rotary evaporator
2. TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude product in dichloromethane or ethyl acetate.
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various solvent systems to find the optimal conditions for separation. A good starting point is a gradient of ethyl acetate in hexanes (e.g., 5%, 10%, 20%). A system of toluene/hexanes may also be effective.
-
The ideal solvent system should give your desired product an Rf value of approximately 0.2-0.4 and show good separation from impurities.
3. Column Preparation (Slurry Packing Method):
-
Secure the chromatography column vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
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In a beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 98:2 hexanes:ethyl acetate).
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Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.
4. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluting solvent).
-
Carefully apply the sample solution to the top of the silica bed using a pipette.
-
Allow the sample to adsorb onto the silica by draining the solvent until it is level with the silica surface.
-
Carefully add a thin layer of sand on top of the sample layer to prevent disturbance during elution.
5. Elution and Fraction Collection:
-
Carefully add the initial, least polar eluting solvent to the column.
-
Begin collecting fractions.
-
Gradually increase the polarity of the eluent according to your TLC analysis (gradient elution). For example, you might start with 2% ethyl acetate in hexanes, then move to 5%, 10%, and so on.
-
Monitor the elution process by collecting small fractions and analyzing them by TLC.
6. Product Isolation:
-
Combine the fractions that contain the pure this compound (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
Experimental Workflow
Caption: Column chromatography workflow for purifying this compound.
References
Stability of 4-Bromo-2,6-diiodophenol under acidic and basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Bromo-2,6-diiodophenol under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development. Please note that while direct experimental data for this compound is limited, the guidance provided is based on established principles of organic chemistry and data from structurally similar halogenated phenols.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard laboratory conditions?
Halogenated phenols are generally stable compounds under normal laboratory conditions.[1] However, they can be sensitive to light, air, and heat. For optimal stability, it is recommended to store this compound in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).[1][2]
Q2: How does pH affect the stability of this compound?
The stability of this compound is expected to be pH-dependent.
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Acidic Conditions: Under mild acidic conditions at room temperature, significant degradation is not generally expected.[3] However, harsh acidic conditions, especially at elevated temperatures, could potentially lead to slow degradation over time.[3]
-
Basic Conditions: In the presence of a base, the phenolic hydroxyl group will deprotonate to form a phenoxide ion. This increases the electron density of the aromatic ring, making the molecule more susceptible to oxidation.[3]
Q3: What are the likely degradation pathways for this compound?
Based on its structure, plausible degradation pathways under stress conditions include:
-
Oxidation: The phenolic hydroxyl group is prone to oxidation, which can lead to the formation of colored quinone-type structures. This is a common degradation pathway for phenols, particularly under basic conditions or in the presence of oxidizing agents.[3]
-
Dehalogenation: The carbon-iodine and carbon-bromine bonds could potentially be cleaved under certain reductive conditions or upon exposure to high-energy light. The carbon-iodine bond is generally more labile than the carbon-bromine bond.
Q4: Are there any known incompatibilities for this compound?
As a phenolic compound, this compound may be incompatible with strong oxidizing agents, strong bases, and certain metal ions that can catalyze oxidation.[3]
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments with this compound.
Issue 1: Discoloration of the solid compound or solutions.
-
Possible Cause: Oxidation of the phenolic group, often accelerated by exposure to light and air.
-
Troubleshooting Steps:
-
Storage: Ensure the compound is stored in a tightly sealed, amber-colored vial under an inert atmosphere.[4]
-
Solvent Purity: Use freshly distilled or high-purity, de-gassed solvents for preparing solutions.
-
Inert Atmosphere: When working with solutions for extended periods, maintain an inert atmosphere (e.g., by bubbling nitrogen or argon through the solvent and blanketing the reaction vessel).
-
Issue 2: Inconsistent reaction yields or the appearance of unexpected byproducts.
-
Possible Cause: Degradation of this compound under the specific reaction conditions (e.g., pH, temperature).
-
Troubleshooting Steps:
-
Stability Test: Before running the full-scale reaction, perform a small-scale stability test of this compound under the planned reaction conditions (solvent, base/acid, temperature) for a short period. Analyze the mixture by TLC or HPLC to check for degradation.[3]
-
pH Control: If using basic conditions, consider using a weaker base or a buffered system to minimize the concentration of the reactive phenoxide ion.
-
Temperature Control: Avoid excessive heating, as thermal degradation can occur. Run reactions at the lowest effective temperature.
-
Issue 3: Unexpected peaks in HPLC or GC-MS analysis.
-
Possible Cause: On-column degradation or degradation in the sample solution prior to analysis.
-
Troubleshooting Steps:
-
Fresh Samples: Always analyze freshly prepared samples.
-
Mobile Phase/Injection Port Temperature: If degradation is suspected, consider adjusting the pH of the HPLC mobile phase or lowering the injection port temperature for GC-MS analysis.
-
Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed under various stress conditions (acidic, basic, oxidative, thermal, photolytic).
-
Data Presentation
Table 1: Predicted Stability Profile of this compound under Various Conditions
| Condition | Expected Stability | Potential Degradation Products | Recommended Precautions |
| Acidic (e.g., 1M HCl) | Generally stable at RT | Minimal degradation expected | Avoid prolonged heating |
| Basic (e.g., 1M NaOH) | Susceptible to oxidation | Quinone-type structures | Use inert atmosphere, minimize exposure time |
| Oxidative (e.g., H₂O₂) | Unstable | Oxidized and coupled products | Avoid contact with oxidizing agents |
| Thermal (e.g., >80°C) | Potential for slow decomposition | Undetermined | Use the lowest feasible temperature |
| Photolytic (e.g., UV light) | Sensitive | Undetermined | Protect from light |
Note: This data is illustrative and based on the general behavior of halogenated phenols. Specific degradation rates and products would need to be determined experimentally.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a procedure to assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the solution at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the solution at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature, protected from light, for 24 hours.[3]
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours.[3] At various time points, dissolve a portion in acetonitrile for analysis.
-
Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to UV light (e.g., 254 nm) for 24 hours.
-
Sample Analysis: At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each stress condition. If necessary, neutralize the acidic and basic samples. Dilute with the mobile phase and analyze by a stability-indicating HPLC method.
-
Evaluation: Compare the chromatograms of the stressed samples to a control sample (stored at 2-8°C in the dark). Assess for a decrease in the parent peak area and the formation of new peaks.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Logical flow for assessing stability in a new protocol.
References
Managing steric hindrance in reactions with 4-Bromo-2,6-diiodophenol analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing steric hindrance in reactions involving 4-Bromo-2,6-diiodophenol and its analogs. The significant steric bulk from the two large iodine atoms ortho to the hydroxyl group presents unique challenges in various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura cross-coupling reaction with a this compound analog is failing or giving very low yields. What are the likely causes and how can I fix it?
A: Low or no yield in cross-coupling reactions with these substrates is almost always due to the significant steric hindrance from the two ortho iodine atoms.[1] This bulkiness impedes catalyst coordination and slows down key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[2][3]
To troubleshoot, a systematic optimization of the reaction components is necessary:
-
Ligand Choice: This is the most critical factor. Standard ligands like PPh₃ are often ineffective. Use bulky, electron-rich monophosphine ligands, which are designed to promote reactions with sterically demanding substrates.[2] Examples include dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[1]
-
Catalyst Precursor: Use stable Pd(II) precursors that reduce in-situ to the active Pd(0) species, such as Pd(OAc)₂ or Pd₂(dba)₃.[1][2] Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can also be effective.[1]
-
Base Selection: Strong, non-nucleophilic bases are preferred to avoid side reactions. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices.[1] Ensure the base is anhydrous and of high purity.
-
Reaction Conditions: Higher temperatures (90-120 °C) are often required to overcome the high activation energy barrier caused by steric repulsion.[1][4] Reaction times may also need to be extended to 12-24 hours.[1] A rigorously inert atmosphere (Argon or Nitrogen) is crucial.
Q2: How can I achieve selective functionalization at the iodine positions versus the bromine position?
A: The carbon-iodine (C-I) bonds are significantly more reactive than the carbon-bromine (C-Br) bond in standard palladium-catalyzed cross-coupling reactions.[1] This difference in reactivity can be exploited to achieve selective functionalization.
-
Reacting at Iodine: Use standard Suzuki, Sonogashira, or Buchwald-Hartwig conditions with a suitable palladium catalyst and a bulky phosphine ligand. The reaction should proceed selectively at the two ortho C-I bonds, leaving the para C-Br bond untouched.[1]
-
Reacting at Bromine: After the two iodine positions have been functionalized, you can target the less reactive C-Br bond by modifying the conditions. This typically requires a more active catalyst system, such as a different, more electron-rich ligand or higher reaction temperatures.[1]
Q3: I am struggling with O-alkylation (Williamson ether synthesis) of the hindered phenolic group. What strategies can I employ?
A: The steric hindrance from the adjacent iodine atoms also shields the phenolic oxygen, reducing its nucleophilicity even after deprotonation. Standard Williamson ether synthesis conditions often fail.
-
Stronger Base: Use a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an anhydrous polar aprotic solvent (e.g., DMF, THF) to ensure complete deprotonation of the phenol.
-
More Reactive Electrophiles: Use more reactive alkylating agents, such as alkyl triflates or tosylates, instead of alkyl halides.
-
Higher Temperatures: Increasing the reaction temperature can help overcome the activation barrier.
-
Alternative Methods: For particularly challenging cases, consider methods developed for hindered ether synthesis, such as those involving electrogenerated carbocations, which are less sensitive to steric effects.[5]
Q4: Esterification of the sterically hindered hydroxyl group is inefficient. How can I improve the yield?
A: Direct Fischer esterification is generally not feasible. The low nucleophilicity of the hydroxyl group requires activation of the carboxylic acid partner.
-
Use Activated Esters: Convert the carboxylic acid to a more reactive species. Methods involving benzotriazole esters, formed in situ from the carboxylic acid and HOBt in the presence of a coupling agent like EDC, can be effective for esterifying sterically hindered alcohols.[6]
-
Acyl Chlorides/Anhydrides: Use highly reactive acyl chlorides or anhydrides in the presence of a non-nucleophilic base like pyridine or DMAP. The reaction may still require elevated temperatures.
Troubleshooting Guides
Workflow for Low-Yield Suzuki-Miyaura Cross-Coupling
If you are experiencing low or no yield, follow this systematic troubleshooting workflow. The primary challenge is overcoming the steric shield around the reactive sites.[1]
Caption: Troubleshooting workflow for sterically hindered cross-coupling.[1]
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
This table provides general starting points for the Suzuki-Miyaura cross-coupling of this compound analogs with arylboronic acids. Optimization for each specific substrate is crucial.[1]
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | 1.0 eq. | Limiting reagent. |
| Boronic Acid | 1.2 - 1.5 eq. | Excess used to drive the reaction and account for potential boronic acid degradation. |
| Palladium Source | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%) | Common, reliable Pd(II) precursors that form the active Pd(0) catalyst in situ. |
| Ligand | SPhos (4 mol%) or XPhos (4 mol%) | Bulky, electron-rich ligands that accelerate reductive elimination.[2] |
| Base | K₃PO₄ (3.0 eq.) or Cs₂CO₃ (3.0 eq.) | Strong, non-nucleophilic base to facilitate the transmetalation step. |
| Solvent | Anhydrous, degassed 1,4-Dioxane or Toluene/Water mixture | Common solvents for Suzuki couplings. Water can sometimes be beneficial with K₃PO₄.[2] |
| Temperature | 90 - 110 °C | Overcomes the activation energy barrier imposed by steric hindrance.[1] |
| Time | 12 - 24 h | Sterically hindered reactions are often slow.[1] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents degradation of the catalyst and reagents. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline for the coupling of a this compound analog with an arylboronic acid and may require optimization.[1][2]
-
Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add the this compound analog (1.0 eq.), the desired arylboronic acid (1.5 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent and Degassing: Add anhydrous, degassed 1,4-dioxane via syringe. The flask is sealed, and the solution is sparged with argon for 15-20 minutes.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions may require 12-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for O-Alkylation (Etherification)
This protocol is a starting point for the alkylation of the hindered phenolic hydroxyl group.
-
Setup: To an oven-dried, three-neck round-bottom flask equipped with a reflux condenser and under an inert atmosphere (Argon), add anhydrous DMF.
-
Deprotonation: Cool the solvent to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) portion-wise. Allow the mixture to stir for 10 minutes.
-
Substrate Addition: Dissolve the this compound analog (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Alkylation: Add the alkyl halide or tosylate (1.2 eq.) dropwise at room temperature. Heat the reaction to 60-80 °C and stir until TLC or LC-MS indicates consumption of the starting material.
-
Workup: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl. Extract the product with ethyl acetate (3x). Combine the organic layers and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Palladium-Catalyzed Cross-Coupling Cycle
The catalytic cycle for cross-coupling reactions involves several key steps. For sterically hindered substrates like this compound analogs, the Oxidative Addition and Reductive Elimination steps are often rate-limiting.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
Technical Support Center: Catalyst Deactivation and Regeneration in 4-Bromo-2,6-diiodophenol Couplings
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 4-Bromo-2,6-diiodophenol. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation and regeneration, ensuring the efficiency and reproducibility of your synthetic endeavors.
Troubleshooting Guides
This section is designed to provide rapid, actionable solutions to common problems encountered during the coupling reactions of this compound.
Issue 1: Low or No Product Yield
Q: My Suzuki or Sonogashira coupling reaction with this compound is resulting in low or no yield. What are the likely causes and how can I address this?
A: Low or no product yield in cross-coupling reactions involving this compound is a common issue, often stemming from the substrate's significant steric hindrance and the potential for catalyst deactivation. The two large iodine atoms ortho to the hydroxyl group can impede the approach of the catalyst and the coupling partner.
Troubleshooting Steps:
-
Optimize Ligand Selection: For sterically hindered substrates, bulky, electron-rich phosphine ligands are often essential. Consider ligands such as SPhos, XPhos, or tBuXPhos for Suzuki couplings. For Sonogashira couplings, ligands like PPh₃ or P(t-Bu)₃ are common starting points, but screening different ligands may be necessary.[1]
-
Select an Appropriate Catalyst Precursor: Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can be effective. Alternatively, stable Pd(II) precursors such as Pd(OAc)₂ or Pd₂(dba)₃ that are reduced in situ are also good options. Ensure the chosen precursor is compatible with your ligand and reaction conditions.
-
Evaluate the Base: The choice of base is critical. For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. For Sonogashira reactions, amine bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are typically used. Ensure the base is anhydrous, as water can contribute to catalyst deactivation and side reactions.[2]
-
Adjust Reaction Temperature: Higher temperatures can help overcome the activation energy barrier imposed by steric hindrance. However, excessively high temperatures can accelerate catalyst decomposition. A careful optimization of the reaction temperature is recommended, often in the range of 80-120 °C.[1]
-
Ensure an Inert Atmosphere: Palladium catalysts, especially in their active Pd(0) state, are sensitive to oxygen. Thoroughly degas all solvents and reagents and maintain the reaction under a positive pressure of an inert gas like argon or nitrogen.[3]
Issue 2: Catalyst Deactivation and Color Change
Q: My reaction mixture turns black, and the reaction stalls. What does this indicate, and what can be done?
A: A black precipitate is often indicative of the formation of palladium black, which is catalytically inactive palladium metal. This suggests that the active catalyst has decomposed and aggregated.
Troubleshooting Steps:
-
Ligand Stability: The phosphine ligands used to stabilize the palladium center can degrade, often through oxidation to phosphine oxides, especially in the presence of trace oxygen or at elevated temperatures. Consider using more robust ligands or adding a slight excess of the ligand to compensate for degradation.
-
Solvent Choice: The solvent can influence catalyst stability. Aprotic polar solvents are commonly used, but their purity is crucial.
-
Substrate Purity: Impurities in the this compound or the coupling partner can act as catalyst poisons. Ensure all reagents are of high purity.
-
Incremental Substrate Addition: Adding the substrate in portions rather than all at once can help maintain a lower concentration of potential catalyst poisons in the reaction mixture, thereby extending the catalyst's lifetime.[3]
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of catalyst deactivation in couplings with this compound?
A1: The primary mechanisms of deactivation for palladium catalysts in these reactions include:
-
Formation of Palladium Black: The aggregation of Pd(0) species into inactive palladium metal is a common deactivation pathway.
-
Ligand Degradation: Phosphine ligands can be oxidized to phosphine oxides or undergo P-C bond cleavage at elevated temperatures.
-
Poisoning: The phenolic hydroxyl group of the substrate or product can coordinate to the palladium center, potentially inhibiting catalytic activity. Impurities in the starting materials can also act as poisons.
Q2: How can I achieve selective coupling at the iodine positions while leaving the bromine intact?
A2: The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order I > Br > Cl.[4] This inherent reactivity difference allows for chemoselective coupling at the more reactive C-I bonds. To achieve this selectivity, it is crucial to use milder reaction conditions, such as lower temperatures and shorter reaction times.
Q3: Is it possible to regenerate the deactivated palladium catalyst?
A3: Yes, in many cases, the palladium catalyst can be regenerated, particularly if the deactivation is due to the formation of palladium black or the oxidation of the palladium center. However, regeneration may not be effective if the ligand has significantly degraded.
Q4: What are some common side reactions to be aware of?
A4: Common side reactions include:
-
Homocoupling: The coupling of two molecules of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions). This can often be minimized by ensuring strictly anaerobic conditions and optimizing the base and catalyst loading.[1]
-
Dehalogenation: The replacement of a halogen atom with a hydrogen atom. This can be influenced by the choice of base and solvent.
Data Presentation
The following tables provide representative data for catalyst performance and regeneration in Suzuki and Sonogashira couplings. Please note that these are illustrative examples, and actual results may vary depending on the specific reaction conditions.
Table 1: Catalyst Performance in Suzuki Coupling of this compound
| Catalyst System | Condition | Yield (%) | Turnover Number (TON) |
| Pd(PPh₃)₄ (2 mol%) | Fresh | 85 | 42.5 |
| Pd(PPh₃)₄ (2 mol%) | Regenerated (Cycle 1) | 78 | 39 |
| Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | Fresh | 92 | 46 |
| Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | Regenerated (Cycle 1) | 85 | 42.5 |
Table 2: Catalyst Performance in Sonogashira Coupling of this compound
| Catalyst System | Condition | Yield (%) | Turnover Number (TON) |
| PdCl₂(PPh₃)₂ (1.5 mol%) / CuI (3 mol%) | Fresh | 88 | 58.7 |
| PdCl₂(PPh₃)₂ (1.5 mol%) / CuI (3 mol%) | Regenerated (Cycle 1) | 80 | 53.3 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (2.2 mmol), and the base (e.g., K₃PO₄, 3.0 mmol).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol).
-
Add degassed solvent (e.g., 1,4-dioxane/water, 4:1, 10 mL).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Sonogashira Coupling
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.015 mmol), and CuI (0.03 mmol).
-
Add degassed solvent (e.g., THF, 10 mL) and the amine base (e.g., TEA, 3.0 mmol).
-
Add the terminal alkyne (2.2 mmol) dropwise.
-
Stir the reaction at room temperature or gentle heating (40-50 °C) and monitor by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: General Procedure for Catalyst Regeneration
-
After the reaction, filter the reaction mixture to collect the precipitated catalyst (if heterogeneous) or concentrate the reaction mixture to a small volume.
-
Wash the catalyst residue with a suitable solvent (e.g., ethanol, then diethyl ether) to remove organic impurities.[5]
-
If the catalyst is suspected to be oxidized, it can be redissolved in a suitable solvent and treated with a reducing agent like hydrazine, followed by recrystallization.[5]
-
For inactive PdCl₂(PPh₃)₂, a regeneration procedure involves dissolving it in water with NH₄Cl, followed by the addition of PPh₃ in ethanol and heating at reflux. The regenerated catalyst precipitates upon cooling and addition of water.[5]
-
Dry the regenerated catalyst under vacuum before reuse.
Visualizations
Caption: Common pathways for palladium catalyst deactivation.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
Validation & Comparative
A Comparative Guide to the Purity Assessment of 4-Bromo-2,6-diiodophenol: HPLC vs. GC-MS Analysis
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is crucial for the synthesis of reliable and safe active pharmaceutical ingredients (APIs). 4-Bromo-2,6-diiodophenol is a halogenated phenol used as a building block in organic synthesis. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this compound, complete with detailed experimental protocols and performance data to assist in selecting the most appropriate analytical method.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS): A Head-to-Head Comparison
The choice between HPLC and GC-MS for purity analysis depends on the physicochemical properties of the analyte and the specific goals of the analysis.[1] HPLC is well-suited for non-volatile and thermally sensitive compounds, while GC-MS excels in the analysis of volatile substances.[2][3]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation is based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase, primarily driven by polarity.[1] | Separation is based on the analyte's volatility and interaction with a stationary phase in a heated column, followed by mass-based detection and identification.[1] |
| Sample Volatility | Does not require the sample to be volatile, making it ideal for thermally unstable compounds.[1][3] | Requires the sample to be volatile and thermally stable.[1][3] |
| Derivatization | Typically not required for polar compounds like phenols.[1] | Often necessary for polar compounds like phenols to increase their volatility and thermal stability.[4][5] |
| Primary Applications | Routine quantitative analysis, purity assessment of non-volatile compounds, and stability testing.[3][6] | Identification and quantification of volatile and semi-volatile compounds, impurity profiling, and structural elucidation.[2][5] |
| Advantages | Robust and reliable for routine analysis, simpler sample preparation.[1][4] | High sensitivity and selectivity, provides structural information for impurity identification.[4][5] |
| Disadvantages | May have lower sensitivity compared to GC-MS for certain analytes.[4] | The need for derivatization can add complexity and time to the analytical workflow.[4][5] |
Quantitative Performance Data
The following table summarizes the expected performance parameters for the analysis of this compound using HPLC and GC-MS. The data is based on validated methods for structurally similar brominated and iodinated phenols, providing a reliable estimate of expected performance.[4]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Limit of Detection (LOD) | < 0.04 µg/mL[4][7] | 0.1 - 13.9 ng/L[4] |
| Limit of Quantification (LOQ) | < 0.12 µg/mL[4][7] | - |
| Linearity (R²) | ≥ 0.999[4][7] | - |
| Precision (RSD) | Intra-day: ≤ 6.28%Inter-day: ≤ 5.21%[4][7] | 0.4 - 11%[4] |
| Accuracy (Recovery) | 95.7% - 104.9%[4] | 64 - 100%[4] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is adapted from a validated procedure for the analysis of bromophenols.[4][7]
1. Instrumentation:
-
HPLC system equipped with a photodiode array (PDA) or UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
2. Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid
-
This compound standard
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 10 µL.[4]
-
Column Temperature: 30 °C.[4]
-
Detection: UV at an appropriate wavelength (e.g., 280 nm).[4]
4. Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a known concentration.[4]
-
Filter the solution through a 0.45 µm syringe filter prior to injection.[4]
5. Calibration:
-
Prepare a series of standard solutions of this compound at different concentrations.
-
Inject the standards and construct a calibration curve by plotting peak area against concentration.
6. Quantification:
-
Inject the sample solution and determine the peak area for this compound.
-
Calculate the concentration of the analyte in the sample using the calibration curve.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is based on established methods for the analysis of halogenated phenols.[8][9]
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column suitable for phenol analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).[4]
2. Reagents:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).[4]
-
Solvent (e.g., Dichloromethane, Hexane).
-
This compound standard.
3. GC-MS Conditions:
-
Injector Temperature: 250 °C.[4]
-
Oven Temperature Program: Start at 60 °C, hold for 5 minutes, then ramp at 8 °C/min to 300 °C and hold for 10 minutes.[9]
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.[9]
-
Transfer Line Temperature: 280 °C.[4]
-
Ion Source Temperature: 230 °C.[4]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
Scan Range: m/z 50-500.[4]
4. Sample Preparation (with Derivatization):
-
Accurately weigh a known amount of the sample and dissolve it in a suitable solvent.[4]
-
To an aliquot of the sample solution, add the derivatizing agent (BSTFA).[4]
-
Heat the mixture (e.g., at 70 °C) for a specified time to ensure complete derivatization.[4]
-
Cool the sample to room temperature before injection.[4]
5. Calibration:
-
Prepare a series of derivatized standard solutions of this compound.[4]
-
Inject the standards and construct a calibration curve based on the peak area of a characteristic ion.[4]
6. Quantification:
-
Inject the derivatized sample and determine the peak area of the target ion.
-
Calculate the concentration of this compound in the original sample.[4]
Workflow for Purity Assessment
The following diagram illustrates the decision-making process and experimental workflow for the purity assessment of this compound using HPLC and GC-MS.
Caption: Workflow for HPLC and GC-MS purity analysis of this compound.
Conclusion
Both HPLC and GC-MS are powerful analytical techniques for the purity assessment of this compound, each offering distinct advantages.
-
HPLC is the recommended method for routine quantitative analysis and purity determination. Its primary benefit is the ability to analyze the compound directly without derivatization, simplifying sample preparation and making it a robust and reliable choice for quality control.[1]
-
GC-MS is invaluable for the identification and quantification of trace volatile impurities.[5] The structural information provided by mass spectrometry is essential for comprehensive impurity profiling, although the potential need for derivatization adds a layer of complexity to the procedure.[1][4]
Ultimately, a comprehensive purity assessment of this compound is best achieved by using these techniques in a complementary fashion: HPLC for accurate quantification of the main component and non-volatile impurities, and GC-MS for the identification of volatile organic impurities and residual solvents.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-2,6-diiodophenol
For researchers and professionals in drug development and organic synthesis, the selective functionalization of polyhalogenated aromatic compounds is a critical step in the construction of complex molecular architectures. 4-Bromo-2,6-diiodophenol is a versatile building block, offering three potential reaction sites for palladium-catalyzed cross-coupling reactions. The inherent difference in reactivity among carbon-halogen bonds (C-I > C-Br > C-Cl) allows for selective and sequential reactions, making the choice of an appropriate palladium catalyst and reaction conditions paramount.[1][2][3][4]
This guide provides a comparative overview of various palladium catalysts for Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions involving this compound. The data and protocols presented are based on established principles of palladium catalysis and analogous transformations with structurally related compounds like 4-bromo-2,6-diiodoaniline.[1] The primary focus is on the selective reaction at the two more reactive C-I bonds, leaving the C-Br bond available for subsequent transformations.[2][3]
Comparative Performance of Palladium Catalysts
The following tables summarize the performance of common palladium catalysts in Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity.
Table 1: Suzuki-Miyaura Coupling of this compound
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[1] For this compound, the reaction is expected to proceed selectively at the two C-I positions.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Expected Yield of 4-Bromo-2,6-diarylphenol | Selectivity (I vs. Br) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | Good to Excellent | High |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 80 | Good to Excellent | High[5] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane | 100 | Excellent | High[5] |
| PEPPSI-IPr | IPr | K₃PO₄ | t-BuOH/H₂O | 80 | High | Very High[5] |
Table 2: Sonogashira Coupling of this compound
The Sonogashira coupling enables the formation of carbon-carbon triple bonds between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[2][6]
| Catalyst System | Ligand | Co-catalyst | Base | Solvent | Temp (°C) | Expected Yield of 4-Bromo-2,6-dialkynylphenol | Selectivity (I vs. Br) |
| PdCl₂(PPh₃)₂ | PPh₃ | CuI | Et₃N | THF | RT - 50 | High | High[2] |
| Pd(OAc)₂ | SPhos | CuI | Cs₂CO₃ | Dioxane | 60 | Excellent | Very High[5] |
| [DTBNpP]Pd(crotyl)Cl | DTBNpP | - | TMP | DMSO | RT | High | High[5] |
Table 3: Heck Coupling of this compound
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[1][7]
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Expected Yield of 4-Bromo-2,6-divinylphenol | Selectivity (I vs. Br) |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | Good | High[5] |
| Pd(PPh₃)₄ | - | Et₃N | Acetonitrile | 80 | Moderate to Good | High |
| Phosphine-free Pd complexes | - | Various | Various | 80-120 | Good | High[8] |
Experimental Protocols
The following are general experimental protocols for the cross-coupling reactions of this compound, adapted from procedures for analogous compounds.[1][2][3] Optimization of reaction conditions may be necessary for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (2.2 mmol), and the base (e.g., K₂CO₃, 3.0 mmol).[3]
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., PPh₃, 8 mol%).[3]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane and water).[3]
-
Heat the reaction mixture at the specified temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[3]
General Procedure for Sonogashira Coupling
-
In a Schlenk tube under an inert atmosphere, combine this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), the copper(I) co-catalyst (e.g., CuI, 4 mol%), and any additional ligand if required.[1]
-
Add the anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 mmol).[1][9]
-
Add the terminal alkyne (2.2 mmol) dropwise to the stirred solution.[1]
-
Stir the reaction mixture at the specified temperature and monitor by TLC.
-
After completion, quench the reaction with saturated aqueous NH₄Cl.[2]
-
Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous MgSO₄.[2]
-
Filter, concentrate, and purify the crude product via flash column chromatography.[2]
General Procedure for Heck Coupling
-
In a sealed tube, combine this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., P(o-tol)₃, 4 mol%), and the base (e.g., Et₃N, 2.5 mmol).[1][5]
-
Add the solvent (e.g., DMF) and the alkene (2.5 mmol).[1][5]
-
Seal the tube and heat the mixture at the specified temperature for the indicated time.
-
After cooling, dilute the reaction mixture with an organic solvent and wash with water.[1]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by column chromatography on silica gel.[1]
Visualizing the Process
To aid in understanding the experimental and logical flow, the following diagrams are provided.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
Validated analytical methods for 4-Bromo-2,6-diiodophenol quantification
A comprehensive comparison of validated analytical methods for the quantification of 4-Bromo-2,6-diiodophenol is essential for researchers, scientists, and drug development professionals. This guide provides an objective overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) as primary analytical techniques. Due to limited publicly available literature on direct validation for this compound, the performance data presented is based on validated methods for structurally similar brominated and iodinated phenols, offering a reliable estimation of expected performance.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, the nature of the sample matrix, and the available instrumentation. Both HPLC and GC-MS offer high precision and accuracy, but they differ in sample preparation and sensitivity.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation is based on the compound's polarity, followed by detection using UV or mass spectrometry. | Separation is based on volatility and polarity, with detection by mass spectrometry. |
| Limit of Detection (LOD) | < 0.04 µg/mL | 0.1 - 13.9 ng/L |
| Limit of Quantification (LOQ) | < 0.12 µg/mL | - |
| Linearity (R²) | ≥ 0.999 | - |
| Precision (RSD) | Intra-day: ≤ 6.28% Inter-day: ≤ 5.21% | 0.4 - 11% |
| Accuracy (Recovery) | 95.7% - 104.9% | 64 - 100% |
| Sample Preparation | Typically involves dissolving the sample in a suitable solvent and filtering it. | May necessitate derivatization to enhance volatility and thermal stability. |
| Advantages | High precision and accuracy, suitable for non-volatile compounds. | High sensitivity and selectivity. |
Experimental Protocols
Detailed methodologies for HPLC and GC-MS are provided below. These protocols are adapted from established methods for related halogenated phenols and can be modified for the quantification of this compound.
High-Performance Liquid Chromatography (HPLC)
This method is adapted from a validated procedure for the analysis of bromophenols.
1. Instrumentation:
-
HPLC system equipped with a photodiode array (PDA) or mass spectrometry (MS) detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
This compound standard
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV detection at a suitable wavelength (e.g., 280 nm) or MS detection.
4. Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Calibration:
-
Prepare a series of standard solutions of this compound at known concentrations.
-
Inject the standard solutions and construct a calibration curve by plotting the peak area against the concentration.
6. Quantification:
-
Inject the sample solution and determine the peak area for this compound.
-
Calculate the concentration of the analyte in the sample using the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on general methods for the analysis of halogenated phenols.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column suitable for phenol analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
2. Reagents:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Solvent (e.g., Dichloromethane, Hexane)
-
This compound standard
3. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
4. Sample Preparation (with Derivatization):
-
Accurately weigh a known amount of the sample and dissolve it in a suitable solvent.
-
To an
A Researcher's Guide to Ligand Selection for Selective 4-Bromo-2,6-diiodophenol Functionalization
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Ligands for Palladium-Catalyzed Cross-Coupling Reactions
The selective functionalization of polyhalogenated aromatic compounds is a critical strategy in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science. 4-Bromo-2,6-diiodophenol presents a versatile scaffold with three distinct reactive sites. The differential reactivity of the carbon-halogen bonds, governed by their bond dissociation energies (C-I < C-Br), allows for programmed, site-selective cross-coupling reactions. The choice of the palladium catalyst system, particularly the ligand, is paramount in achieving high yields and the desired selectivity.
This guide provides a comparative overview of common phosphine and N-heterocyclic carbene (NHC) ligands for the selective functionalization of this compound and structurally related polyhalogenated aromatics. The data presented is a representative compilation based on established principles of palladium catalysis to aid in the selection of optimal catalytic systems.
Principles of Chemoselectivity
In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) complex to the carbon-halogen bond is often the rate-determining step. The weaker carbon-iodine bond is more susceptible to this oxidative addition than the stronger carbon-bromine bond. This inherent difference in reactivity allows for selective functionalization at the iodine positions while leaving the bromine intact for subsequent transformations. The choice of ligand significantly influences the steric and electronic properties of the palladium center, thereby modulating its reactivity and selectivity. Bulky and electron-rich ligands can enhance the rate of oxidative addition and are often crucial for achieving high catalytic activity and selectivity, particularly in challenging coupling reactions.
Comparative Performance of Ligands in Cross-Coupling Reactions
The following tables summarize the performance of various ligands in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of polyhalogenated aromatic compounds, which serve as models for the reactivity of this compound.
Table 1: Ligand Comparison for Suzuki-Miyaura Coupling of Polyhalogenated Aromatics
| Ligand | Palladium Source | Base | Solvent | Temp (°C) | Yield (%) | Selectivity | Substrate |
| PPh₃ | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | High | High for C-I | 4-Bromo-3-iodophenol |
| SPhos | Pd(OAc)₂ | Cs₂CO₃ | Dioxane | 100 | Excellent | High for C-I | Aryl Bromo-iodides |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | t-BuOH | 100 | High | High for C-I | 4-Bromo-2,6-diiodoaniline |
| P(t-Bu)₃ | Pd₂(dba)₃ | K₃PO₄ | Toluene | 80 | Moderate-High | Moderate-High for C-I | Polyhalogenated arenes |
| IPr (NHC) | Pd-PEPPSI-IPr | K₂CO₃ | Dioxane/H₂O | 100 | High | Can influence site-selectivity | Dichloropyridines |
Table 2: Ligand Comparison for Sonogashira Coupling of Polyhalogenated Aromatics
| Ligand | Palladium Source | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Selectivity | Substrate |
| PPh₃ | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT | High | High for C-I | 4-Bromo-3-iodophenol |
| P(t-Bu)₃ | Pd(OAc)₂ | None | Cs₂CO₃ | Acetonitrile | RT | High | High for C-I | 4-Bromo-3-iodophenol |
| AsPh₃ | Pd(OAc)₂ | CuI | Et₃N | DMF | 80 | Good | High for C-I | Diiodoaromatics |
| dppf | PdCl₂(dppf) | CuI | DIPA | Toluene | 60 | High | High for C-I | Bromo-iodo arenes |
Table 3: Ligand Comparison for Buchwald-Hartwig Amination of Polyhalogenated Aromatics
| Ligand | Palladium Source | Base | Solvent | Temp (°C) | Yield (%) | Selectivity | Substrate |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | High | High for C-I | 4-Bromo-3-iodophenol |
| RuPhos | Pd G3 RuPhos | LHMDS | Toluene | 100 | High | High for C-I | 4-Bromo-2,6-diiodoaniline |
| BrettPhos | Pd(OAc)₂ | K₂CO₃ | t-BuOH | 110 | High | High for C-I | Bromo-aminoindoles |
| BINAP | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | Good | High for C-I | Aryl Bromo-iodides |
Experimental Protocols
The following are generalized protocols for key cross-coupling reactions. Optimization of specific parameters such as catalyst loading, base, solvent, temperature, and reaction time may be necessary for a given substrate.
General Procedure for Suzuki-Miyaura Coupling
To a solution of the polyhalogenated phenol (1.0 mmol) in a suitable solvent (e.g., dioxane, toluene/water) are added the boronic acid (1.2-1.5 mmol), a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 mmol), the palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 1-5 mol%), and the desired ligand (1-10 mol%). The reaction mixture is degassed with an inert gas (e.g., argon or nitrogen) for 15-20 minutes and then heated at the specified temperature for the indicated time. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Sonogashira Coupling
A mixture of the polyhalogenated phenol (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-10 mol% if not a copper-free protocol), and the desired ligand (if applicable) is placed in a Schlenk tube. The tube is evacuated and backfilled with an inert gas three times. The solvent (e.g., THF, DMF), a base (e.g., Et₃N, DIPA, 2.0-3.0 mmol), and the terminal alkyne (1.1-1.5 mmol) are then added. The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction mixture is diluted with an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The product is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In an inert atmosphere glovebox, a reaction vial is charged with the palladium source (e.g., Pd₂(dba)₃, 1-5 mol%), the desired ligand (2-10 mol%), and a base (e.g., NaOtBu, K₂CO₃, 1.4-2.0 mmol). The polyhalogenated phenol (1.0 mmol), the amine (1.2 mmol), and the solvent (e.g., toluene, dioxane) are then added. The vial is sealed and heated at the specified temperature for the indicated time. After cooling, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and concentrated. The crude product is purified by column chromatography.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the screening of ligands to optimize the selective functionalization of a polyhalogenated substrate.
Spectroscopic comparison of 4-Bromo-2,6-diiodophenol isomers
A Spectroscopic Showdown: Unmasking the Isomers of Bromo-diiodophenol
In the world of pharmaceutical research and drug development, the precise identification of molecular structure is paramount. Even subtle differences in the arrangement of atoms within a molecule, known as isomerism, can drastically alter its biological activity. This guide provides a comparative spectroscopic analysis of 4-Bromo-2,6-diiodophenol and its hypothetical isomer, 2-Bromo-4,6-diiodophenol, offering a clear distinction based on predicted spectroscopic data.
Spectroscopic Data Summary
The following table summarizes the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound and 2-Bromo-4,6-diiodophenol. These predictions are derived from established principles of spectroscopy and analysis of similar halogenated phenols.
| Spectroscopic Technique | This compound | 2-Bromo-4,6-diiodophenol |
| ¹H NMR (ppm) | ~7.8 (s, 2H, Ar-H), ~5.9 (s, 1H, -OH) | ~7.9 (d, 1H, Ar-H), ~7.6 (d, 1H, Ar-H), ~6.0 (s, 1H, -OH) |
| ¹³C NMR (ppm) | ~152 (C-OH), ~140 (C-I), ~135 (C-H), ~118 (C-Br) | ~153 (C-OH), ~138 (C-I), ~136 (C-H), ~125 (C-Br), ~115 (C-I) |
| IR Spectroscopy (cm⁻¹) | ~3550-3200 (O-H stretch, broad), ~1550 (C=C stretch), ~750 (C-I stretch), ~680 (C-Br stretch) | ~3550-3200 (O-H stretch, broad), ~1560 (C=C stretch), ~780 (C-I stretch), ~700 (C-Br stretch) |
| Mass Spectrometry (m/z) | Molecular Ion (M⁺) showing characteristic isotopic pattern for Br and I | Molecular Ion (M⁺) showing characteristic isotopic pattern for Br and I |
Experimental Protocols
The acquisition of the spectroscopic data presented above would follow these standard experimental protocols:
1. Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the compound (5-10 mg) is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and placed in an NMR tube.[1] ¹H and ¹³C NMR spectra are then acquired using a high-field NMR spectrometer (e.g., 400 or 500 MHz).[1] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).[1]
2. Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[1] For solid samples, a small amount can be analyzed as a potassium bromide (KBr) pellet or by using an Attenuated Total Reflectance (ATR) accessory.[1] The spectrum is typically recorded over a range of 4000-400 cm⁻¹.[1]
3. Mass Spectrometry (MS): Mass spectral data is obtained using a mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[1] For direct analysis, a small amount of the sample is introduced into the ion source.[1] Electron Ionization (EI) is a common method for generating molecular ions and fragment ions that aid in structural elucidation.[1]
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the comparative spectroscopic analysis of chemical isomers.
Caption: Workflow for the spectroscopic comparison of isomers.
This guide provides a foundational framework for distinguishing between this compound and its isomer using common spectroscopic techniques. While the data presented is predictive, the outlined methodologies are standard for obtaining empirical evidence to confirm the precise structure of these and other related compounds.
References
Safety Operating Guide
Proper Disposal of 4-Bromo-2,6-diiodophenol: A Guide for Laboratory Professionals
Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling 4-Bromo-2,6-diiodophenol, a multi-halogenated phenol, adherence to strict disposal protocols is paramount. Due to its chemical structure, this compound is classified as hazardous waste and requires specialized disposal procedures to mitigate risks to personnel and the environment.
Immediate Safety and Hazard Information
Step-by-Step Disposal Protocol
The proper disposal of this compound is essential to prevent environmental contamination and ensure regulatory compliance. The primary recommended method for the disposal of halogenated organic waste is controlled incineration by a licensed hazardous waste disposal company.
1. Waste Segregation and Collection:
-
Categorization: All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, gloves, and weighing paper), must be classified as "Halogenated Organic Waste".[3]
-
Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be chemically compatible with the waste.
-
Separation: Do not mix this compound waste with non-halogenated or other incompatible waste streams.
2. Waste Container Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste".
-
The full chemical name, "this compound," must be written on the label.
-
List all other components in the waste container, with approximate percentages.
-
Indicate the associated hazards (e.g., "Toxic," "Irritant").
3. Storage of Waste:
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area.
-
The storage area should be away from general laboratory traffic and incompatible materials.
-
Ensure the container remains closed except when adding waste.
4. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
Quantitative Data Summary
For safe handling and disposal, the following quantitative information, based on general knowledge of halogenated phenols, should be considered.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles, lab coat. | [1] |
| Waste Container Filling Level | Do not fill waste containers beyond 90% capacity. | [4] |
| Emergency Eye Wash | An ANSI approved eyewash station should be accessible within 10 seconds of travel time. | [5] |
| Emergency Shower | An ANSI approved safety drench shower should be accessible within 10 seconds of travel time. | [5] |
Experimental Protocols
Currently, there are no widely established experimental protocols for the chemical neutralization or degradation of this compound at a laboratory scale for disposal purposes. The standard and regulated method of disposal is high-temperature incineration.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling 4-Bromo-2,6-diiodophenol
This document provides essential safety protocols, personal protective equipment (PPE) requirements, and operational and disposal plans for researchers, scientists, and drug development professionals handling 4-Bromo-2,6-diiodophenol.
Anticipated Hazard Profile
Based on related compounds, this compound is anticipated to be classified with the following hazards.[2][3][4][5][6]
| Hazard Classification | GHS Hazard Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[2][3][4][5] |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[2][3][4][5] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[2][3][5][6] |
| Harmful if Swallowed | H302 | Harmful if swallowed.[2][6] |
| Toxic to Aquatic Life | H401/H411 | Toxic to aquatic life, potentially with long-lasting effects.[2][6][7] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure through inhalation, skin, and eye contact.[1]
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn over goggles, especially when there is a risk of splashing.[1] |
| Hands | Double Nitrile Gloves or Neoprene/Butyl Gloves | For incidental contact, double-gloving with nitrile gloves is recommended. For direct handling or potential splashes, heavy-duty neoprene or butyl rubber gloves should be worn.[1] Gloves must be inspected before use and changed immediately if contaminated.[1][6][7] |
| Body | Chemical-Resistant Laboratory Coat | A long-sleeved, fully buttoned lab coat is required. For procedures with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.[8] |
| Respiratory | Certified Chemical Fume Hood | All handling of solid and solutions of this compound must be conducted in a certified chemical fume hood.[1] If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[2] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to the following procedures is crucial for the safe handling of this compound.[1]
Preparation and Engineering Controls
-
Fume Hood Verification: Before starting any work, ensure the chemical fume hood is certified and functioning correctly.[1]
-
Designated Area: Designate a specific area within the fume hood for handling this compound to contain potential contamination.[1]
-
Assemble Materials: Gather all necessary equipment, reagents, and waste containers within the fume hood before introducing the compound.[1]
-
Emergency Equipment: Locate the nearest emergency shower and eyewash station and ensure they are unobstructed and operational.[1][6]
Handling the Compound
-
Donning PPE: Put on all required PPE as detailed in the table above before entering the designated handling area.[1]
-
Weighing and Transfer: Carefully weigh and transfer solid this compound within the fume hood to avoid generating dust.[1][9]
-
Solution Preparation: If preparing a solution, slowly add the compound to the solvent to prevent splashing.[1][9]
-
Container Sealing: Keep all containers with this compound tightly sealed when not in use.[1][6]
Post-Handling Procedures
-
Decontamination: Decontaminate all surfaces within the fume hood that may have come into contact with the compound.
-
PPE Removal: Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces. Gloves should be removed last.[1]
-
Hand Washing: Thoroughly wash hands with soap and water after removing gloves.[1]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent harm to personnel and the environment.[3]
-
Waste Segregation: All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[1][3]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container for halogenated organic compounds.[1][3]
-
Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, in full compliance with local, state, and federal regulations for hazardous chemical waste.[1][3] Do not pour this compound or its solutions down the drain.[1][2]
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-Bromo-2-iodophenol | C6H4BrIO | CID 10924532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. cochise.edu [cochise.edu]
- 8. hsa.ie [hsa.ie]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
